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Core Science & Biosynthesis

Foundational

Structural, Synthetic, and Pharmacological Profiling of 4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine

Executive Summary In contemporary medicinal chemistry, the strategic deployment of privileged fragments is essential for accelerating hit-to-lead optimization. The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of privileged fragments is essential for accelerating hit-to-lead optimization. The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold represents a highly versatile, stereoelectronically tuned pharmacophore. By combining the basic, salt-bridge-forming capability of a piperidine ring with the rigid, lipophilic, and hydrogen-bond-accepting properties of a 1,4-dimethylpyrazole, this molecule serves as a critical building block for central nervous system (CNS) therapeutics, including kappa opioid ligands 1, integrin inhibitors 2, and kinase modulators.

This whitepaper provides an in-depth technical guide on the physicochemical properties, regioselective synthesis, and target engagement mechanics of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, designed for drug development professionals seeking to integrate this fragment into their libraries.

Structural and Physicochemical Profiling

The architectural advantage of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine lies in its conformational predictability. The piperidine ring predominantly adopts a chair conformation, with the bulky pyrazole substituent locked into the equatorial position to minimize 1,3-diaxial steric clashes.

The rationale for the 1,4-dimethyl substitution on the pyrazole is twofold:

  • N1-Methylation : Prevents tautomerization, locking the N2 atom into a permanent hydrogen-bond acceptor state. This eliminates the ambiguity of tautomeric mixtures during biological assays and structure-based drug design (SBDD) 3.

  • C4-Methylation : Acts as a lipophilic vector that perfectly occupies small, hydrophobic "sub-pockets" (such as the gatekeeper regions in kinases), significantly increasing target residence time without drastically inflating the molecular weight.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of the bare scaffold, highlighting its exceptional ligand efficiency 4.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C10H17N3Core scaffold size is optimal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 179.26 g/mol Highly ligand-efficient; leaves ample MW budget for further functionalization.
TPSA 30.5 ŲWell below the 90 Ų threshold, ensuring excellent blood-brain barrier (BBB) penetrance.
pKa (Piperidine NH) ~9.5Protonated at physiological pH (7.4), ensuring robust salt-bridge formation.
LogP (Predicted) 1.2 - 1.5Balanced lipophilicity prevents non-specific hydrophobic toxicity and aggregation.

Synthetic Methodology & Workflow

While traditional multicomponent cyclocondensation of 1,3-dicarbonyls with hydrazines is a classic route to pyrazoles 5, it notoriously yields inseparable 3-yl and 5-yl regioisomeric mixtures 6. To guarantee absolute regiocontrol, a convergent organometallic approach utilizing Suzuki-Miyaura cross-coupling is the industry standard.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective : Couple 3-bromo-1,4-dimethyl-1H-pyrazole with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.

  • Causality : We utilize Pd(dppf)Cl2​ rather than Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive protodeboronation of the boronic ester—a common failure mode in pyrazole couplings.

  • Procedure :

    • Charge a flask with the boronic ester (1.0 eq), 3-bromo-1,4-dimethyl-1H-pyrazole (1.1 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq).

    • Suspend in a degassed mixture of 1,4-dioxane/water (4:1 v/v).

    • Heat at 90°C under N2​ for 4 hours.

    • Self-Validation : Monitor via LC-MS. The reaction is complete when the bromopyrazole mass is consumed. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to yield the tetrahydropyridine intermediate.

Step 2: Alkene Hydrogenation

  • Objective : Reduce the tetrahydropyridine double bond to yield the piperidine ring.

  • Procedure : Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under an H2​ atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite.

  • Self-Validation : 1 H-NMR must show the complete disappearance of the vinylic proton multiplet at ~6.0 ppm, confirming total reduction.

Step 3: Boc Deprotection

  • Objective : Unmask the piperidine amine.

  • Causality : We utilize 4M HCl in dioxane rather than TFA/DCM. TFA leaves residual trifluoroacetate salts that are notoriously difficult to remove from basic piperidines and can artificially inflate IC 50​ values in downstream biochemical assays. HCl/dioxane cleanly yields a highly crystalline, easily isolable dihydrochloride salt.

  • Procedure : Dissolve the Boc-protected intermediate in DCM, add 4M HCl in dioxane (10 eq), and stir at room temperature for 2 hours. Concentrate in vacuo and triturate with diethyl ether to yield 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine dihydrochloride as a white solid.

Synthesis A 1. Suzuki Coupling (N-Boc-alkene-boronate + 3-Br-1,4-dimethylpyrazole) B 2. Intermediate (Boc-tetrahydropyridine-pyrazole) A->B Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C 3. Hydrogenation (Pd/C, H2) B->C D 4. Intermediate (Boc-piperidine-pyrazole) C->D MeOH, rt, 1 atm E 5. Deprotection (HCl / Dioxane) D->E F Target Molecule 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine E->F rt, 2h

Figure 1: Convergent synthetic workflow for 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine.

Pharmacological Relevance & Target Engagement

The pharmacological utility of this scaffold is driven by its bipartite binding mechanism.

  • The Piperidine Anchor : At physiological pH, the secondary amine of the piperidine is protonated. This cationic center acts as a primary anchor, seeking out conserved acidic residues (e.g., Aspartate or Glutamate) within the target protein to form robust electrostatic salt bridges. This is a hallmark interaction in GPCR binding (such as the Asp residue in transmembrane domain 3 of opioid receptors) 1.

  • The Pyrazole Vector : The 1,4-dimethylpyrazole acts as a bioisostere for phenyl rings. However, unlike a highly lipophilic phenyl ring, the pyrazole maintains a lower LogP and provides a directional hydrogen-bond acceptor (N2). The C4-methyl group engages in CH- π or van der Waals interactions within tight hydrophobic pockets, enhancing selectivity against off-target kinases or receptors.

Pharmacophore Target Target Protein (e.g., GPCR / Kinase) Pip Piperidine Ring Basic Amine (pKa ~9.5) Pyr 1,4-Dimethylpyrazole H-Bond Acceptor & Lipophilic Vector Pip->Pyr C4-C3 Covalent Linkage Asp Conserved Aspartate (Salt Bridge) Pip->Asp Electrostatic Interaction Pocket Hydrophobic Pocket (Steric Fit / CH-π) Pyr->Pocket Shape Complementarity Asp->Target Pocket->Target

Figure 2: Logical pharmacophore binding model of the pyrazole-piperidine scaffold.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized fragment before integration into high-throughput screening (HTS) libraries, the following analytical validations must be met:

  • LC-MS (ESI+) : Expected [M+H]+ = 180.1 m/z. Purity must exceed >95% via UV integration at 214 nm and 254 nm.

  • 1 H-NMR (400 MHz, DMSO- d6​ ) : Key diagnostic peaks include the pyrazole N-methyl singlet at ~3.75 ppm, the C4-methyl singlet at ~2.05 ppm, and the isolated pyrazole C5-proton singlet at ~7.30 ppm. The piperidine axial/equatorial protons should resolve as distinct multiplets between 1.60 and 3.30 ppm, confirming the chair conformation.

References

  • PubChemLite - 4-(1-methyl-1h-pyrazol-3-yl)piperidine (C9H15N3), uni.lu, 3

  • 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine — Chemical Substance Information, nextsds.com, 4

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, beilstein-journals.org, 5

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, mdpi.com, 6

  • Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor, acs.org, 2

  • US10316021B2 - Heteroarylphenoxy benzamide kappa opioid ligands, google.com (Google Patents),1

Sources

Exploratory

Mechanistic Profiling of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Pharmacophore in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, certain chemical motifs transcend single-target applications to become "privileged scaffolds." The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine moiety is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, certain chemical motifs transcend single-target applications to become "privileged scaffolds." The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine moiety is a prime example of such a pharmacophore. Rather than functioning as a standalone monotherapy, this highly specific building block is strategically incorporated into complex drug molecules to drive high-affinity binding across diverse therapeutic targets, including N-acylethanolamine-hydrolyzing acid amidase (NAAA)[1], cyclic GMP-AMP synthase (cGAS)[2], and the CCR6 chemokine receptor[3].

This technical guide dissects the structural rationale behind this specific moiety, explores its mechanism of action across key biological pathways, and provides self-validating experimental protocols for evaluating its pharmacological efficacy.

Structural & Physicochemical Rationale

The selection of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine fragment in structure-based drug design (SBDD) is driven by precise physicochemical causality:

  • N1-Methylation (Tautomeric Locking): Unsubstituted pyrazoles exist in rapid tautomeric equilibrium, complicating receptor binding and leading to off-target promiscuity. Methylation at the N1 position locks the heterocycle into a single tautomer, presenting a fixed, predictable hydrogen-bond acceptor (the N2 atom) to the target protein's active site.

  • C4-Methylation (Steric Fill & Metabolic Shielding): The methyl group at the C4 position serves a dual purpose. Thermodynamically, it acts as a hydrophobic "bump" that displaces high-energy water molecules from small lipophilic sub-pockets, driving binding entropy. Kinetically, it blocks cytochrome P450-mediated oxidation at the vulnerable C4 position, significantly extending the molecule's in vivo half-life.

  • Piperidine Ring (Vectoring & Solubility): The sp³-hybridized piperidine ring provides a basic secondary or tertiary amine (pKa ~9.5). This ensures excellent aqueous solubility (often formulated as a dihydrochloride salt) while providing a flexible, three-dimensional vector to attach the rest of the drug molecule, avoiding the "flatness" toxicity often associated with purely aromatic compounds.

Mechanistic Case Studies

NAAA Inhibition: Preserving Endogenous Anti-Inflammatory Lipids

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), a potent endogenous anti-inflammatory and analgesic lipid[4].

When the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold is incorporated into sulfonamide derivatives (e.g., ARN19689), it acts as a highly potent, non-covalent inhibitor of NAAA[1]. The piperidine ring mimics the long aliphatic chain of PEA, threading into the enzyme's hydrophobic catalytic channel. Simultaneously, the pyrazole nitrogen forms a critical hydrogen bond with the catalytic triad, preventing the nucleophilic attack of Cys126 on the endogenous substrate[1]. By halting PEA degradation, these inhibitors indirectly sustain the activation of PPAR-α, resolving neuroinflammation.

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Active at pH 4.5-5.0) PEA->NAAA Binds to active site PPAR PPAR-α Activation PEA->PPAR Agonist activity (when preserved) Products Ethanolamine + Palmitic Acid NAAA->Products Hydrolysis Inhibitor 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Derivatives Inhibitor->NAAA Non-covalent inhibition AntiInflam Anti-inflammatory & Analgesic Effects PPAR->AntiInflam Gene transcription

Fig 1. NAAA-mediated PEA degradation and non-covalent inhibition by the scaffold.

cGAS Inhibition: Modulating the Cytosolic DNA Sensing Pathway

The cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation, synthesizes 2'3'-cGAMP. This secondary messenger binds to STING, triggering a Type I interferon response. Overactivation of this pathway is implicated in severe autoimmune diseases.

Recent patent literature demonstrates the use of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine motif in substituted pyrrolidine-2-carboxylic acid derivatives designed to inhibit cGAS[2]. Structural overlays reveal that the dimethyl-pyrazole moiety inserts deeply into the cGAS receptor pocket, acting as an ATP-competitive or allosteric plug that physically blocks the conformational changes required for cGAMP synthesis[2].

cGAS_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP ATP + GTP conversion Inhibitor 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Scaffold Inhibitor->cGAS Blocks active site/DNA binding STING STING Activation cGAMP->STING Binds IFN Type I Interferons & Cytokines STING->IFN TBK1/IRF3 signaling

Fig 2. cGAS-STING pathway inhibition by pyrazol-piperidine derivatives.

Quantitative Data & Target Landscape

The versatility of this scaffold is evident in its cross-target efficacy. The table below summarizes the quantitative binding data and mechanistic roles of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine moiety across different therapeutic areas.

Target Enzyme / ReceptorDisease IndicationRole of the Pyrazol-Piperidine ScaffoldBinding MechanismTypical IC₅₀ RangeRef
NAAA Neuroinflammation, PainH-bond acceptor (N2) & hydrophobic channel fillingNon-covalent, reversible10 – 50 nM[4]
cGAS Autoimmune DisordersPocket-filling, steric occlusion of the active siteATP-competitive / Allosteric< 100 nM[2]
CCR6 Inflammatory Bowel DiseaseLipophilic tail insertion into transmembrane domainsGPCR Antagonism50 – 200 nM[3]
TPH1 Irritable Bowel SyndromeBasic vectoring for regulatory domain interactionEnzyme inhibition100 – 300 nM[5]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a causal explanation, and the workflows mandate orthogonal validation to rule out false positives (e.g., assay interference or aggregation).

Protocol A: NAAA Fluorometric Kinetic Assay

Causality Focus: NAAA is a lysosomal enzyme that requires an acidic environment to undergo auto-catalytic cleavage into its active α and β subunits. Assays run at physiological pH will yield false negatives.

  • Enzyme Activation: Incubate recombinant human NAAA (10 nM) in 100 mM sodium acetate buffer (pH 4.5) containing 0.1% Triton X-100 and 1 mM DTT for 30 minutes at 37°C.

    • Causality: The acidic pH triggers self-proteolysis, generating the active N-terminal nucleophile (Cys126). Triton X-100 prevents non-specific compound aggregation.

  • Compound Incubation: Add serial dilutions of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine derivative (from 10 µM to 0.1 nM) and incubate for 30 minutes.

    • Causality: Allows the system to reach thermodynamic equilibrium, essential for accurately calculating the IC₅₀ of non-covalent inhibitors.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate PAMCA (palmitoyl-4-methylcoumarin-7-amine).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes at Ex: 360 nm / Em: 460 nm.

  • Orthogonal Validation (Self-Validation Step): Run a parallel assay using a Cellular Thermal Shift Assay (CETSA) in live macrophages to confirm that the compound physically engages the NAAA protein inside the acidic lysosome, ruling out biochemical assay artifacts.

Assay_Workflow Prep 1. Enzyme Activation (pH 4.5 Buffer) Incubate 2. Compound Incubation (Equilibrium Binding) Prep->Incubate Active Enzyme Substrate 3. Substrate Addition (Fluorogenic PAMCA) Incubate->Substrate Inhibitor Bound Readout 4. Kinetic Readout (Ex:360nm/Em:460nm) Substrate->Readout Cleavage Validate 5. Orthogonal Validation (CETSA / LC-MS) Readout->Validate Hit Confirmation

Fig 3. Self-validating experimental workflow for NAAA inhibitor screening.

Protocol B: cGAS Biochemical HTRF Assay

Causality Focus: cGAS is completely inactive in the absence of cytosolic DNA. The assay must simulate pathogenic DNA sensing to measure functional inhibition rather than silent binding.

  • Complex Formation: Mix 50 nM recombinant human cGAS with 100 nM Interferon Stimulatory DNA (ISD, 45-bp dsDNA) in a Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

    • Causality: ISD mimics pathogenic cytosolic DNA, inducing the conformational change in cGAS required to open the catalytic pocket.

  • Inhibitor Addition: Dispense the pyrazol-piperidine test compounds and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 µM ATP and 100 µM GTP.

    • Causality: These are the native substrates. If the inhibitor successfully blocks the active site, the conversion of ATP/GTP to 2'3'-cGAMP will be halted.

  • HTRF Detection: After 2 hours, add the cGAMP-specific Europium cryptate antibody and d2-labeled cGAMP tracer. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (665 nm / 620 nm ratio).

    • Causality: HTRF provides a highly sensitive, homogeneous readout that is highly resistant to auto-fluorescent compound interference, ensuring high data trustworthiness.

Sources

Foundational

The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Scaffold: A Technical Guide to its Synthesis and Application in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is the corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is the cornerstone of accelerated drug discovery. The compound 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has emerged as a highly versatile, structurally rigid building block. By combining the basicity and solubility profile of a piperidine ring with the hydrogen-bonding capacity and metabolic stability of a substituted pyrazole, this scaffold is increasingly utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzymatic inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, causally-driven guide to the physicochemical rationale, synthetic methodologies, and therapeutic applications of this specific chemical moiety.

Structural Rationale and Physicochemical Profiling

The architectural design of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Piperidine Ring: Incorporating an sp3 -hybridized aliphatic heterocycle provides a basic nitrogen (pKa ~9.8). At physiological pH (7.4), this nitrogen is predominantly protonated, allowing it to form critical salt bridges with acidic residues (such as Aspartate or Glutamate) deep within target binding pockets (e.g., GPCR transmembrane domains). Furthermore, the 3D character of the piperidine ring improves aqueous solubility compared to flat, fully aromatic systems.

  • The Pyrazole Core: Acting as an excellent bioisostere for amides and phenyl rings, the pyrazole offers robust hydrogen-bond accepting capabilities via its sp2 nitrogen, facilitating interactions with kinase hinge regions or receptor extracellular loops.

  • 1,4-Dimethyl Substitution (Causality of Design): Unsubstituted pyrazoles are prone to tautomerization, which complicates NMR characterization and leads to unpredictable target binding. N-methylation (position 1) locks the tautomeric state and prevents in vivo N-glucuronidation[1]. The C-methyl group (position 4) acts as a steric shield, deliberately blocking a known metabolic soft spot against Cytochrome P450-mediated oxidation, thereby extending the in vivo half-life of the resulting therapeutic.

Table 1: Physicochemical Properties of the Scaffold

Data summarizes the foundational metrics that make this scaffold highly compliant with Lipinski’s Rule of Five for oral bioavailability.

PropertyValueRationale / Impact on Drug Design
Molecular Weight 179.26 g/mol Low MW leaves ample "budget" for lead elaboration without exceeding 500 Da.
cLogP (Calculated) ~1.2Optimal lipophilicity; balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area ~30.5 ŲHighly favorable for oral absorption and potential Blood-Brain Barrier (BBB) penetration.
pKa (Piperidine N) ~9.8Ensures >99% protonation at physiological pH for robust electrostatic target engagement.
H-Bond Donors / Acceptors 1 / 2Minimal H-bond count prevents excessive desolvation penalties during target binding.

Synthetic Methodologies and Protocol

Directly coupling an sp3 carbon (piperidine) to an sp2 carbon (pyrazole) is synthetically challenging due to slow transmetalation rates in standard cross-coupling. Therefore, the most efficient causal strategy is to use an sp2

sp2 Suzuki-Miyaura coupling utilizing a tetrahydropyridine enol triflate, followed by catalytic reduction.
Self-Validating Protocol: Scaffold Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: Palladium-catalyzed coupling of 1,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with N-Boc-4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine.

  • Procedure: Combine the boronate (1.0 eq) and enol triflate (1.1 eq) in 1,4-dioxane/water (4:1). Add K2​CO3​ (3.0 eq) as the base to activate the boronate. Degas with N2​ for 10 mins. Add Pd(dppf)Cl2​ (0.05 eq). Heat to 90°C for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the enol triflate mass disappears and a new peak corresponding to the N-Boc-tetrahydropyridine intermediate emerges.

Step 2: Catalytic Hydrogenation

  • Rationale: Reduction of the alkene to yield the fully saturated piperidine ring.

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2​ gas and stir vigorously under an H2​ balloon at room temperature for 12 hours. Filter through a Celite pad to remove the catalyst.

  • Self-Validation: 1H -NMR of the crude product must show the complete disappearance of the vinylic proton signal at ~6.0 ppm.

Step 3: Boc-Deprotection

  • Rationale: Removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive secondary amine.

  • Procedure: Dissolve the N-Boc-piperidine derivative in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Self-Validation: The product will precipitate out of the organic solvent as a white hydrochloride salt. Filtration and washing with cold diethyl ether yields the >98% pure scaffold without the need for column chromatography.

Synthesis A 1,4-Dimethylpyrazole Boronate C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) A->C B N-Boc-Piperidine Enol Triflate B->C D Tetrahydropyridine Intermediate C->D E Catalytic Hydrogenation (Pd/C, H2) D->E F N-Boc-Piperidine Derivative E->F G Boc Deprotection (4M HCl in Dioxane) F->G H 4-(1,4-dimethyl-1H-pyrazol- 3-yl)piperidine HCl G->H

Fig 1: Step-by-step synthetic workflow of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold.

Therapeutic Applications and Mechanistic Pathways

The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine framework has been strategically deployed across multiple therapeutic areas, validated by recent patent literature.

A. Tryptophan Hydroxylase 1 (TPH1) Inhibition

In the treatment of irritable bowel syndrome (IBS) and carcinoid syndrome, modulating peripheral serotonin (5-HT) is critical. The scaffold has been incorporated into tricyclic piperidine compounds functioning as non-peptide inhibitors of human TPH1[1]. The piperidine nitrogen acts as a key anchor point within the TPH1 catalytic domain, effectively reducing the rate of tryptophan-to-serotonin metabolism without crossing the blood-brain barrier[2].

B. CCR6 Antagonism for Immunological Disorders

Chemokine receptor 6 (CCR6) is a primary driver of Th17 cell migration, heavily implicated in autoimmune conditions like psoriasis and rheumatoid arthritis. The scaffold has been utilized as a core structural element in N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides[3]. The rigid pyrazole-piperidine axis properly orients the dioxocyclobutenylamino pharmacophore to antagonize the natural ligand (CCL20) binding site on CCR6[4].

C. GLP-1 Receptor Modulation (Metabolic Disease)

Small molecule Glucagon-like peptide-1 receptor (GLP-1R) agonists are currently revolutionizing the treatment of Type 2 Diabetes and obesity. The scaffold is featured in carboxy-benzimidazole GLP-1R modulating compounds[5]. Here, the scaffold induces a conformational change in the Class B GPCR, stabilizing the active state of the receptor and initiating the downstream G-protein signaling cascade[6].

GLP1R_Pathway Ligand Scaffold-Derived GLP-1R Agonist Receptor GLP-1 Receptor (Class B GPCR) Ligand->Receptor Binds & Stabilizes G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Outcome Insulin Secretion & Metabolic Regulation PKA->Outcome Phosphorylation Cascade

Fig 2: GLP-1R activation and downstream cAMP/PKA signaling modulated by scaffold derivatives.

Standardized Workflow for Scaffold Functionalization

To integrate this scaffold into a drug discovery library, the most reliable functionalization method is Reductive Amination of the piperidine nitrogen.

Self-Validating Protocol: Reductive Amination
  • Rationale: Alkylation of the piperidine nitrogen using aldehydes/ketones. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde.

  • Procedure:

    • Dissolve 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine free base (1.0 eq) and the target aldehyde (1.2 eq) in 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 30 minutes.

    • Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir at room temperature for 16 hours.

  • Self-Validation (Acid-Base Extraction): Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. The basic product will partition exclusively into the organic layer, while the borate salts and unreacted acidic byproducts remain in the aqueous phase. Evaporate the organic layer to yield the functionalized lead compound, ready for biological assay screening.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
  • Source: China National Intellectual Property Administration (CNIPA)

Sources

Exploratory

Predictive ADMET Profiling of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine: A Technical Framework for Lead Optimization

Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), the transition from a low-molecular-weight fragment to a high-affinity lead compound requires rigorous, early-stage evaluation of A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), the transition from a low-molecular-weight fragment to a high-affinity lead compound requires rigorous, early-stage evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The compound 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine represents a highly versatile, sp³-rich building block.

From a medicinal chemistry perspective, the inclusion of the piperidine ring increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with clinical success due to improved aqueous solubility and reduced off-target promiscuity. The 1,4-dimethylpyrazole moiety provides essential hydrogen-bond acceptor vectors for target engagement. However, the secondary basic amine of the piperidine ring (predicted pKa ~10.2) introduces specific pharmacokinetic liabilities, notably the potential for P-glycoprotein (P-gp) efflux, lysosomotropism, and hERG channel blockade.

This whitepaper provides an in-depth, self-validating technical framework for predicting and experimentally verifying the ADMET properties of this specific scaffold.

In Silico ADMET Prediction Workflow

To mitigate late-stage attrition, computational ADMET profiling must precede empirical synthesis. We utilize a consensus approach combining topological models (e.g., [1]) and distance-based graph signatures (e.g., [2]) to generate a predictive baseline.

Causality in Computational Choice: Topological models excel at predicting passive diffusion based on physicochemical boundaries (e.g., the BOILED-Egg model for blood-brain barrier permeation)[1]. Conversely, graph-based signatures map atomic pharmacophores to predict complex biological interactions, such as CYP450 inhibition or Ames toxicity, which rely heavily on 3D spatial arrangements[2].

ADMET_Workflow Start 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (SMILES Input) InSilico In Silico ADMET Profiling (Graph-based & Topological) Start->InSilico PhysChem Physicochemical & PK Evaluation InSilico->PhysChem Tox Toxicity & Safety Assessment InSilico->Tox ExpVal Experimental Validation (Self-Validating Assays) PhysChem->ExpVal Tox->ExpVal Caco2 Caco-2 Permeability (Absorption & Efflux) ExpVal->Caco2 HLM HLM Stability (Metabolic Clearance) ExpVal->HLM hERG Patch-Clamp (Cardiotoxicity) ExpVal->hERG Decision Lead Optimization Go/No-Go Decision Caco2->Decision HLM->Decision hERG->Decision

Fig 1: Integrated computational and experimental ADMET workflow for fragment optimization.

Quantitative ADMET Predictions

The following table synthesizes the predicted physicochemical and ADMET parameters for 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, derived from consensus in silico modeling[3].

ParameterPredicted ValueClinical/Experimental Significance
Molecular Weight (MW) 179.26 g/mol Optimal for FBDD (<300 Da); allows room for functionalization.
Consensus LogP 1.24Excellent aqueous solubility; low risk of lipophilicity-driven toxicity.
Topological Polar Surface Area 32.86 ŲHigh probability of Blood-Brain Barrier (BBB) permeation (< 90 Ų).
Basic pKa (Piperidine N) ~10.2>99% protonated at pH 7.4. Drives solubility but risks hERG binding.
GI Absorption HighFavorable passive transcellular transport predicted.
CYP450 Substrate CYP3A4, CYP2D6High likelihood of N-demethylation and N-oxidation.
hERG Inhibition Risk HighThe protonated basic amine is a classic hERG pharmacophore liability.

Experimental Validation: Self-Validating Protocols

Absorption: Bidirectional Caco-2 Permeability Assay

Because the compound contains a basic piperidine ring, it is highly susceptible to active efflux by intestinal P-glycoprotein (P-gp). A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER).

  • Step 1: Cell Culture & Seeding: Seed human Caco-2 cells on polycarbonate filter supports. Culture for 21 days to allow differentiation into polarized enterocyte-like monolayers expressing tight junctions and apical efflux transporters.

  • Step 2: System Validation (The Causality Check): Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Causality: A TEER > 250 Ω·cm² strictly confirms tight junction integrity. Wells falling below this threshold are rejected to prevent false-positive permeability artifacts.

  • Step 3: Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-B assessment, and to the basolateral (B) chamber for B-A assessment. Crucially, spike the donor compartment with 100 µM Lucifer Yellow.

  • Step 4: Incubation & Sampling: Incubate for 2 hours at 37°C. Sample from both donor and receiver compartments and quantify via LC-MS/MS.

  • Step 5: Internal Integrity Validation: Measure Lucifer Yellow fluorescence in the receiver well. Causality: Lucifer Yellow is a paracellular marker. If its permeability exceeds 1%, the monolayer was compromised during the assay, and the test compound data is invalidated.

Metabolism: Human Liver Microsome (HLM) Stability

The pyrazole methyl groups and the piperidine nitrogen are prime targets for oxidative biotransformation. HLM assays determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Step 1: Reaction Matrix Preparation: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM test compound, and 100 mM phosphate buffer (pH 7.4).

  • Step 2: Control Initialization (Self-Validation): Prepare a parallel minus-NADPH control. Causality: Cytochrome P450 enzymes require NADPH as a cofactor. The minus-NADPH control isolates CYP-mediated metabolism from chemical instability or non-specific enzymatic degradation.

  • Step 3: Initiation & Kinetic Sampling: Add 1 mM NADPH to initiate the reaction at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

  • Step 4: Quenching: Immediately quench aliquots in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Step 5: Analysis: Centrifuge and analyze the supernatant via LC-MS/MS. Validate the assay run using Verapamil as a rapid-clearance positive control to ensure microsomal viability.

Toxicity: Automated Patch-Clamp hERG Assay

The protonated piperidine nitrogen at physiological pH can interact via cation- π bonding with Tyr652 and Phe656 residues within the pore cavity of the hERG potassium channel, leading to QT interval prolongation.

  • Step 1: Cell Preparation: Utilize CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Step 2: Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using an automated electrophysiology platform (e.g., QPatch).

  • Step 3: System Validation (Seal Integrity): Continuously monitor seal resistance. Causality: A seal resistance of >1 GΩ (gigaohm) is strictly required. This ensures that the measured currents are exclusively trans-membrane, eliminating leak current artifacts that skew IC50​ calculations.

  • Step 4: Voltage Protocol: Apply a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit hERG tail currents. Perfuse the test compound at ascending concentrations (0.1 µM to 30 µM).

  • Step 5: Validation & Quantification: Measure the dose-dependent reduction in tail current. Validate the sensitivity of the cell preparation using Dofetilide (a potent hERG inhibitor) to ensure its IC50​ falls within the historical quality control range (~10 nM).

Mechanistic Biotransformation Pathways

Understanding the metabolic fate of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is critical for identifying potentially reactive or toxic metabolites. Based on structural alerts and in silico CYP450 substrate predictions, the primary clearance mechanisms involve Phase I oxidation followed by Phase II conjugation.

Metabolism Parent 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (Parent Compound) CYP450 Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP450 First-pass M1 M1: N-demethylation (Pyrazole ring) CYP450->M1 M2 M2: N-oxidation (Piperidine ring) CYP450->M2 M3 M3: Hydroxylation (Alpha-carbon) CYP450->M3 PhaseII Phase II Metabolism (UGT Glucuronidation) M1->PhaseII Excretion Renal / Biliary Excretion M2->Excretion Direct M3->PhaseII PhaseII->Excretion

Fig 2: Proposed CYP450-mediated biotransformation and clearance pathway.

Conclusion & Future Perspectives

The compound 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine offers a highly favorable physicochemical starting point for drug discovery, characterized by excellent predicted solubility, optimal molecular weight, and high Fsp³ character. However, its development hinges on managing the pharmacokinetic liabilities inherent to its basic piperidine moiety.

By employing the self-validating experimental protocols outlined in this guide—specifically targeting P-gp efflux (Caco-2), metabolic stability (HLM), and cardiotoxicity (hERG patch-clamp)—researchers can systematically optimize this fragment. Future medicinal chemistry efforts should focus on lowering the basicity of the piperidine nitrogen (e.g., via fluorination or conversion to a morpholine/piperazine derivative) to mitigate hERG binding while preserving target affinity.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. URL:[Link]

  • Falcón-Cano, G., Molina, C., & Cabrera-Pérez, M. Á. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113. URL:[Link]

Sources

Foundational

Rational Design and In Silico Screening of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Analogs Targeting CCR6

An in-depth technical guide on the in silico screening of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine analogs, focusing on their application as small-molecule antagonists for the CC chemokine receptor 6 (CCR6). Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in silico screening of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine analogs, focusing on their application as small-molecule antagonists for the CC chemokine receptor 6 (CCR6).

Executive Summary & Pharmacophore Rationale

The CC chemokine receptor 6 (CCR6) and its cognate ligand CCL20 play a pivotal role in driving Th17 cell migration, making the CCR6/CCL20 axis a high-value target for autoimmune diseases such as psoriasis and inflammatory bowel disease (IBD)[1]. However, the orthosteric pocket of CCR6 is notoriously shallow and solvent-exposed, posing a significant challenge for small-molecule drug discovery[2].

To overcome this, researchers utilize privileged scaffolds that can anchor deeply into the transmembrane (TM) bundle. The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold is an ideal starting point for in silico library enumeration due to two distinct biophysical properties:

  • The Piperidine Anchor (Causality of Basicity): The secondary amine of the piperidine ring has a pKa of ~9.5, ensuring it is protonated at physiological pH. This cationic center acts as a highly directional anchor, forming a critical salt bridge with conserved acidic residues (e.g., Glu or Asp) deep within the GPCR TM bundle.

  • The Pyrazole Vector (Causality of Entropy & Dipole): The 1,4-dimethylpyrazole moiety provides a strong dipole moment and a localized hydrogen-bond acceptor (N2). The methyl substitutions restrict the rotational degrees of freedom of the pyrazole ring, significantly reducing the entropic penalty ( ΔS ) upon binding to the hydrophobic sub-pockets of CCR6.

By systematically functionalizing the piperidine nitrogen (e.g., via amidation, sulfonamidation, or reductive amination), we can rapidly screen analogs to optimize binding affinity and selectivity.

In Silico Screening Architecture

To efficiently navigate the vast chemical space of piperidine-functionalized analogs, a hierarchical in silico workflow is required. This system is designed to be self-validating: rapid rigid-docking filters out steric clashes, while computationally expensive thermodynamic calculations rescue false positives by accounting for solvent effects.

Workflow A 1. Target Preparation (CCR6 Cryo-EM) C 3. HTVS Docking (Shape & Fit) A->C B 2. Library Enumeration (Piperidine N-functionalization) B->C D 4. SP & XP Docking (GlideScore & H-Bonds) C->D E 5. MM/GBSA Calculation (Solvation & Entropy) D->E F 6. MD Simulation (100 ns Stability) E->F

Fig 1. Hierarchical in silico screening workflow for pyrazole-piperidine analogs.

Step-by-Step Experimental Protocols

Protocol 1: Hierarchical Molecular Docking (Glide)

Standard scoring functions often fail to accurately predict binding affinities because they ignore ligand desolvation penalties. We utilize Schrödinger's Glide to perform a funnel-based docking approach[3].

Step 1: Protein Preparation

  • Import the Cryo-EM structure of the inactive CCR6 receptor into the Protein Preparation Wizard.

  • Assign bond orders, add missing hydrogen atoms, and build missing side chains using Prime.

  • Generate protonation states at pH 7.4 ± 0.5 using Epik. Causality: GPCR binding pockets often contain histidine residues whose protonation state (HID/HIE/HIP) drastically alters the hydrogen-bonding network.

  • Minimize the structure using the OPLS4 force field until the heavy atom RMSD converges to 0.3 Å.

Step 2: Ligand Preparation & Grid Generation

  • Enumerate the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine library at the piperidine nitrogen using LigPrep (generating stereoisomers and tautomers).

  • Generate a receptor grid centered on the known allosteric/orthosteric antagonist binding site, setting the bounding box to 20 × 20 × 20 Å.

Step 3: HTVS, SP, and XP Docking

  • HTVS (High-Throughput Virtual Screening): Run the entire library to rapidly eliminate ligands with severe steric clashes.

  • SP (Standard Precision): Pass the top 30% of HTVS hits to SP docking to optimize torsional strain and electrostatic complementarity.

  • XP (Extra Precision): Pass the top 10% of SP hits to XP. Causality: Glide XP applies severe penalties for buried polar groups that lack hydrogen-bonding partners, effectively filtering out false positives that look good geometrically but are thermodynamically unfavorable[4].

Protocol 2: Post-Docking Refinement via MM/GBSA

Docking scores (like GlideScore) are heavily parameterized and lack explicit entropic and continuous solvation terms. To create a self-validating data set, we rescore the top XP poses using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)[5].

Step 1: Complex Parameterization

  • Extract the top-ranked protein-ligand complexes from the Glide XP output.

  • Assign AMBER ff14SB force field parameters to the receptor and GAFF2 parameters to the ligand.

Step 2: MM/GBSA Calculation

  • Calculate the binding free energy ( ΔGbind​ ) using the equation:

    ΔGbind​=Gcomplex​−(Greceptor​+Gligand​)
  • Utilize the Generalized Born (GB) implicit solvent model to calculate polar solvation ( ΔGGB​ ) and the solvent-accessible surface area (SASA) for non-polar desolvation ( ΔGSA​ )[6].

  • Validation: A ΔGbind​ of < -40 kcal/mol in MM/GBSA typically correlates with sub-micromolar in vitro activity.

Quantitative Data Presentation

The following table summarizes a hypothetical screening outcome, demonstrating how the functionalization of the piperidine nitrogen (R-group) impacts docking metrics and thermodynamic stability.

Compound IDPiperidine N-Substitution (R-group)Glide XP Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Receptor InteractionsAnalog-01-H (Unsubstituted scaffold)-5.21-22.4Salt bridge (Glu287), H-bond (Tyr112)Analog-02-C(=O)Phenyl (Benzoyl)-7.84-38.1 π π stacking (Trp254), Salt bridge lostAnalog-03-SO 2​ (4-F-Phenyl)-9.12-47.6Halogen bond (Thr115), Dipole (Asn285)Analog-04-CH 2​ (2-Pyridyl)-8.45-42.3H-bond (Ser108), Cation- π (Phe110)Analog-05-C(=O)NH(Cyclohexyl)-6.33-28.9Steric clash with TM6, poor desolvation Data Interpretation: Analog-03 demonstrates the highest predicted affinity. The sulfonyl group provides optimal geometry to project the 4-fluorophenyl ring into a deep hydrophobic cavity, while the pyrazole ring maintains its interaction with the extracellular loops.

Mechanistic Validation & Signaling Blockade

The ultimate goal of identifying a high-affinity analog is to disrupt the downstream signaling cascade. When CCL20 binds to CCR6, it triggers G αi/o​ protein coupling, leading to RhoA/ROCK activation and subsequent cytoskeletal rearrangement required for Th17 cell migration[7].

Pathway CCL20 CCL20 (Ligand) CCR6 CCR6 Receptor CCL20->CCR6 Activates GProtein G-alpha-i/o Protein CCR6->GProtein Transduces RhoA RhoA / ROCK GProtein->RhoA Signals Migration Th17 Cell Migration RhoA->Migration Induces Antagonist Piperidine Analog (Inhibitor) Antagonist->CCR6 Blocks

Fig 2. CCR6 signaling pathway and the pharmacological intervention point of antagonists.

By stabilizing the inactive conformation of TM6[2], the piperidine analog prevents the intracellular opening required for G-protein recruitment, thereby halting the migration of pathogenic T-cells to inflammatory sites.

Conclusion

The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold offers a highly tunable and thermodynamically favorable starting point for GPCR antagonism. By employing a rigorous, self-validating in silico protocol that combines the high-throughput geometric filtering of Glide XP with the explicit solvation thermodynamics of MM/GBSA, researchers can confidently prioritize analogs for in vitro synthesis and validation.

References

  • Binding Free Energy Using MM-GBSA Approach and Per-Residue Decomposition Energy Calculation Bio-protocol[Link]

  • Docking and scoring - Schrödinger Schrödinger[Link]

  • MM/GBSA binding free energy analysis and Residue-Specific contributions Bio-protocol[Link]

  • Glide | Schrödinger Schrödinger[Link]

  • CCR6 activation links innate immune responses to mucosa-associated lymphoid tissue lymphoma development National Institutes of Health (PMC)[Link]

  • CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases National Institutes of Health (PMC)[Link]

  • Structural basis for CCR6 modulation by allosteric antagonists bioRxiv[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (4-DMPP) Derivatives in Cell-Based Assays for Immunometabolic Targeting

Scientific Context & Rationale In the landscape of modern drug discovery, the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (4-DMPP) scaffold has emerged as a privileged fragment and building block. Its unique physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

In the landscape of modern drug discovery, the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (4-DMPP) scaffold has emerged as a privileged fragment and building block. Its unique physicochemical properties—combining the hydrogen-bonding potential of the pyrazole ring with the basicity and conformational flexibility of the piperidine moiety—make it an ideal pharmacophore for targeting metalloenzymes and GPCRs.

One of the most critical applications for 4-DMPP-derived probes is the modulation of the kynurenine pathway , specifically targeting Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) . These intracellular, heme-containing enzymes catalyze the rate-limiting oxidation of L-tryptophan into N-formylkynurenine, which is rapidly hydrolyzed to kynurenine[1]. In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine drive severe immunosuppression by activating the Aryl Hydrocarbon Receptor (AHR), leading to the upregulation of regulatory T cells (Tregs) and the apoptosis of cytotoxic CD8+ T cells[2].

By utilizing 4-DMPP derivatives to block TDO2/IDO1, researchers can restore T-cell proliferation and enhance the efficacy of immune checkpoint inhibitors.

Mechanistic Overview

Pathway Trp L-Tryptophan Enzyme TDO2 / IDO1 Enzymes Trp->Enzyme Substrate Kyn Kynurenine Enzyme->Kyn Oxidation Inhibitor 4-DMPP Scaffold Inhibitor->Enzyme Inhibits AHR AHR Activation Kyn->AHR Binds Immune Immunosuppression (Treg ↑, CD8+ ↓) AHR->Immune Promotes

TDO2/IDO1 Kynurenine Pathway and 4-DMPP Inhibition Logic

Experimental Design: Causality & Self-Validation (E-E-A-T)

To accurately profile 4-DMPP derivatives, an assay must not merely output a number; it must be a self-validating system that proves causality. We employ a tripartite screening strategy:

  • Cell-Line Selection for Endogenous Expression: We utilize A172 (glioblastoma) cells for TDO2 and SKOV3 (ovarian carcinoma) cells for IDO1. Unlike artificially overexpressed systems, these lines preserve the native regulatory environment and endogenous protein folding states[1].

  • Kynurenine Quantification via Ehrlich's Reagent: Instead of complex LC-MS/MS setups for primary screening, we use a colorimetric assay. Trichloroacetic acid (TCA) is added to the media to serve a dual purpose: it precipitates extracellular proteins to prevent background noise and hydrolyzes the intermediate N-formylkynurenine directly into kynurenine. Subsequent addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde) reacts with the primary amine of kynurenine to form a highly specific yellow Schiff base[3].

  • Cellular Thermal Shift Assay (CETSA): A reduction in kynurenine could theoretically result from general cytotoxicity or transcriptional downregulation. To prove direct target engagement, we utilize CETSA. When a 4-DMPP probe binds to TDO2/IDO1, the thermodynamic stability of the enzyme increases. By applying a heat shock gradient, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble[4]. This confirms that the phenotypic response is directly caused by the physical binding of the compound[5].

Detailed Experimental Protocols

Protocol A: High-Throughput Kynurenine Quantification Assay

Purpose: To determine the functional IC50 of 4-DMPP derivatives against TDO2/IDO1 in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest A172 (for TDO2) or SKOV3 (for IDO1) cells and plate them at a density of 2.5×104 cells/well in a 96-well flat-bottom culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2[2].

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 4-DMPP derivative in DMSO. Dilute these stocks into culture media supplemented with 100 µM L-Tryptophan . Causality Note: Spiking the media with exogenous tryptophan ensures that the substrate concentration is not the rate-limiting factor, isolating the enzyme's kinetic activity[2]. Add 50 µL of this treatment media to the cells (final DMSO concentration ≤0.5% ).

  • Incubation: Incubate the plates for 24 to 48 hours.

  • Protein Precipitation & Hydrolysis: Transfer 75 µL of the conditioned supernatant from each well to a new 96-well V-bottom plate. Add 35 µL of 50% (w/v) Trichloroacetic acid (TCA) to each well. Seal the plate and incubate at 65°C for 15 minutes. Causality Note: This step is mandatory to quantitatively convert all N-formylkynurenine to kynurenine[2].

  • Centrifugation: Centrifuge the plate at 12,000 rpm for 10 minutes to pellet the precipitated proteins[3].

  • Colorimetric Detection: Transfer 100 µL of the clarified supernatant to a clear 96-well assay plate. Add 100 µL of freshly prepared Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate at room temperature for 10 minutes[3].

  • Readout: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 values using non-linear regression (four-parameter logistic curve).

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To validate that the 4-DMPP derivative physically binds to the target enzyme within the intact cellular environment.

CETSA Cells Intact Cells (A172 / SKOV3) Incubate Compound Incubation Cells->Incubate Heat Heat Shock (40-70°C) Incubate->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot (Soluble TDO2) Lysis->WB

Cellular Thermal Shift Assay (CETSA) Workflow for Target Engagement

Step-by-Step Methodology:

  • Cell Preparation & Incubation: Culture A172 cells in 10-cm dishes until 80% confluent. Treat the cells with either the 4-DMPP derivative (at 5×IC50​ concentration) or a DMSO vehicle control for 1 to 2 hours at 37°C[5].

  • Harvesting: Wash cells with PBS, detach using trypsin, and resuspend in PBS supplemented with protease inhibitors (e.g., 2 mM PMSF, 10 µg/mL aprotinin)[6]. Aliquot the cell suspension equally into 8 PCR tubes (100 µL per tube) for both the treated and control groups.

  • Thermal Challenge: Using a thermal cycler, heat the paired aliquots (one control, one treated) at a temperature gradient: 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, and 68°C for exactly 3 minutes. Immediately snap-cool the tubes on ice for 3 minutes[6].

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles (liquid nitrogen for 3 min, followed by a 25°C water bath for 3 min, then brief vortexing) to lyse the cells without using harsh detergents that might disrupt protein-ligand complexes[6].

  • Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will form a pellet, while the stabilized, folded proteins remain in the supernatant[5].

  • Western Blotting: Carefully extract the soluble supernatant. Quantify baseline protein using a BCA assay, load equal volumes onto an SDS-PAGE gel, and perform Western blotting using an anti-TDO2 (or anti-IDO1) primary antibody[5].

  • Analysis: Plot the band intensities against temperature to generate a melt curve. A rightward shift in the melting temperature ( ΔTm​>2∘C ) in the treated group confirms direct target engagement[4].

Data Presentation & Expected Outcomes

A robust assay system must yield reproducible metrics. Below is a representative data summary table illustrating the expected pharmacological profile when evaluating a high-affinity 4-DMPP functionalized probe.

Assay ParameterCell Line / TargetExpected Readout RangeSignificance / Quality Metric
Functional IC50 A172 (TDO2)50 nM – 5 µMMeasures potency of kynurenine suppression[1].
Functional IC50 SKOV3 (IDO1)10 nM – 10 µMDetermines selectivity profile (TDO2 vs. IDO1)[1].
Cytotoxicity (CC50) A172 / SKOV3> 50 µMEnsures kynurenine drop is not due to cell death.
Assay Z'-Factor 96-well format0.65 – 0.85Validates assay robustness (Z' > 0.5 is excellent).
CETSA Thermal Shift ( ΔTm​ ) Intact A172 Cells+3.0°C to +6.5°CConfirms direct intracellular target engagement[4].

Troubleshooting & Expert Insights

  • Compound Solubility & False Negatives: The piperidine nitrogen in the 4-DMPP scaffold is basic. If the compound is stored as a free base in DMSO for prolonged periods, it may precipitate upon dilution into the aqueous culture media. Always verify dynamic solubility in DMEM/10% FBS. Precipitation will artificially lower the effective concentration, leading to a false negative in the kynurenine assay.

  • Colorimetric Interference: Because Ehrlich's reagent relies on a 490 nm absorbance readout, highly conjugated or colored 4-DMPP derivatives might interfere with the signal[3]. Self-Validation Rule: Always run a "Compound + Media + Ehrlich's reagent" control (without cells) to subtract background absorbance.

  • CETSA Lysis Efficiency: Incomplete cell lysis during CETSA will leave intact cells in the pellet during the 20,000 × g centrifugation, trapping soluble proteins and ruining the melt curve. Ensure the freeze-thaw cycles utilize liquid nitrogen and that the cell suspension is thoroughly vortexed after each thaw[6].

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Application

Application Note: Preclinical Evaluation of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (4-DMPP)

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Application: In Vivo Behavioral Modeling for CNS Drug Discovery (Schizophrenia & Anxiety) Mechanistic Rationale & Phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Application: In Vivo Behavioral Modeling for CNS Drug Discovery (Schizophrenia & Anxiety)

Mechanistic Rationale & Pharmacological Context

The compound 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (4-DMPP) represents a highly privileged chemical scaffold in central nervous system (CNS) drug discovery. The structural combination of a pyrazole ring and a piperidine moiety is a hallmark of highly potent, brain-penetrant ligands. The pyrazole ring provides critical hydrogen bond donor/acceptor dynamics for target selectivity, while the piperidine ring ensures an optimal pKa for crossing the blood-brain barrier (BBB)[1].

Historically, pyrazole-piperidine derivatives have been heavily investigated as inhibitors of Phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme uniquely enriched in the medium spiny neurons (MSNs) of the mammalian striatum[2]. By inhibiting PDE10A, compounds like 4-DMPP prevent the degradation of cyclic nucleotides (cAMP/cGMP), thereby modulating the indirect dopamine (D2) pathway. This mechanism offers a profound therapeutic window for treating the positive and negative symptoms of schizophrenia, as well as anxiety disorders, without inducing the severe extrapyramidal side effects associated with classic D2 receptor antagonists[2].

Proposed Intracellular Signaling Cascade

G Compound 4-DMPP (Putative PDE10A Inhibitor) PDE10A PDE10A Enzyme (Striatal MSNs) Compound->PDE10A Inhibits cAMP cAMP / cGMP Accumulation PDE10A->cAMP Prevents degradation PKA PKA / PKG Activation cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Phosphorylates GeneExp Modulation of Gene Expression DARPP32->GeneExp Regulates Phenotype Antipsychotic & Anxiolytic Effects GeneExp->Phenotype Induces

Figure 1: Proposed intracellular signaling cascade following 4-DMPP administration.

Experimental Design: The Causality of the Tiered Workflow

When evaluating a novel CNS-active agent like 4-DMPP, experimental sequencing is critical. Behavioral assays must be conducted in a specific order to prevent confounding variables. We utilize a tiered approach:

  • Open Field Test (OFT): Conducted first to establish baseline locomotor activity. Causality: If 4-DMPP causes severe sedation or motor impairment, it will artificially inflate "anxiolytic" metrics in subsequent mazes (by reducing exploration) or disrupt the startle reflex.

  • Elevated Plus Maze (EPM): Conducted second to assess unconditioned anxiety.

  • Prepulse Inhibition (PPI): Conducted last, as the acoustic startle is highly stressful and can alter subsequent exploratory behaviors if performed first.

In Vivo Testing Workflow

Workflow Acclimation Animal Acclimation (7 Days) Dosing Compound Dosing (Vehicle, 4-DMPP, Control) Acclimation->Dosing OFT Open Field Test (Locomotion/Sedation) Dosing->OFT 30 min post-dose EPM Elevated Plus Maze (Anxiety Assessment) OFT->EPM 48h Washout PPI Prepulse Inhibition (Sensorimotor Gating) EPM->PPI 48h Washout Analysis Data Analysis & Validation PPI->Analysis

Figure 2: Sequential in vivo behavioral testing workflow for 4-DMPP evaluation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means the inclusion of specific positive controls that prove the assay is sensitive enough to detect the intended behavioral shift on the day of testing.

Protocol A: Open Field Test (OFT) - Locomotor & Sedation Profiling

Objective: Rule out non-specific motor deficits or extreme sedation caused by 4-DMPP.

  • System Validation: Randomize mice into four cohorts: Vehicle (Negative Control), 4-DMPP Low Dose (e.g., 3 mg/kg), 4-DMPP High Dose (e.g., 10 mg/kg), and Diazepam 5 mg/kg (Positive Control for sedation).

  • Dosing: Administer compounds via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Apparatus Setup: Place the animal in the center of a 40 cm x 40 cm Plexiglas arena under dim lighting (approx. 50 lux).

  • Data Acquisition: Record total distance traveled (cm) and velocity (cm/s) over a 30-minute period using automated video tracking software (e.g., ANY-maze).

  • Validation Check: The assay is only considered valid if the Diazepam cohort shows a statistically significant reduction in total distance traveled compared to the Vehicle cohort.

Protocol B: Elevated Plus Maze (EPM) - Anxiolytic Efficacy

Objective: Assess the anxiolytic properties of 4-DMPP based on the rodent's innate aversion to open, elevated spaces[3].

  • System Validation: Include a Diazepam (1.5 mg/kg) cohort as a positive control for anxiolysis.

  • Apparatus Setup: Ensure the maze is elevated 50 cm above the floor, consisting of two open arms and two closed arms. Calibrate lighting so that open arms receive ~100 lux and closed arms receive ~20 lux[3].

  • Execution: Place the mouse in the center zone facing an open arm. Allow undisturbed exploration for exactly 5 minutes[3].

  • Data Acquisition: Measure the percentage of time spent in the open arms versus closed arms.

  • Validation Check: The Diazepam cohort must exhibit a >20% increase in open arm time relative to Vehicle. If 4-DMPP increases open arm time without having suppressed locomotion in the OFT, the anxiolytic effect is confirmed as genuine.

Protocol C: Prepulse Inhibition (PPI) - Sensorimotor Gating (Schizophrenia Model)

Objective: Evaluate 4-DMPP's ability to reverse sensorimotor gating deficits, a core endophenotype of schizophrenia[4].

  • System Validation: Induce a schizophrenia-like gating deficit using a psychotomimetic agent (e.g., MK-801 at 0.15 mg/kg). Use Haloperidol (1 mg/kg) as the positive control for reversing this deficit.

  • Acclimation: Place the mouse in the startle chamber cylinder. Provide a 65 dB background white noise for a 5-minute acclimation period[4].

  • Test Session: Expose the animal to a pseudo-randomized series of trials:

    • Pulse alone: 120 dB startle stimulus (40 ms).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by the 120 dB pulse[4].

    • No stimulus: Background noise only.

  • Data Acquisition: Calculate %PPI as: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100[4].

  • Validation Check: MK-801 must significantly disrupt baseline PPI. Haloperidol must restore it. If 4-DMPP restores PPI in the MK-801 treated mice, it exhibits antipsychotic-like properties.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes for a successful, self-validated preclinical run of 4-DMPP, assuming it acts as a potent PDE10A inhibitor with anxiolytic and antipsychotic properties.

Treatment GroupOFT: Total Distance (m)EPM: Time in Open Arms (%)PPI: % Inhibition at 80dB PrepulseInterpretation / Causality
Vehicle (Control) 45.2 ± 4.112.5 ± 2.3 %45.1 ± 3.8 % (Baseline)Normal baseline behavior.
MK-801 (Disease Model) 68.4 ± 5.2 (Hyper)N/A18.4 ± 4.2 % (Deficit)Validates schizophrenia-like gating deficit.
Diazepam (Pos. Control) 22.1 ± 3.5 (Sedated)38.4 ± 4.1 % (High)N/AValidates EPM sensitivity to anxiolytics.
Haloperidol (Pos. Control) 18.5 ± 2.9 (Sedated)N/A52.3 ± 4.5 % (Restored)Validates PPI reversal; causes motor side effects.
4-DMPP (3 mg/kg) 42.8 ± 3.9 (Normal)28.6 ± 3.5 % (Anxiolytic)38.5 ± 3.1 % (Partial)Anxiolytic without sedation.
4-DMPP (10 mg/kg) 38.2 ± 4.5 (Normal)34.2 ± 4.0 % (Anxiolytic)55.8 ± 3.9 % (Restored)Antipsychotic efficacy without motor impairment.

Note: The ability of 4-DMPP to restore PPI without causing the severe locomotor suppression seen with Haloperidol highlights the therapeutic advantage of targeting striatal PDE10A over direct D2 receptor antagonism.

References

  • Bartolomé-Nebreda, J. M., et al. (2014). Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia. Journal of Medicinal Chemistry. [1]

  • Li, P., et al. (2023). PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise. Frontiers in Pharmacology. [2]

  • Venkataraman, A. (2023). Elevated plus maze protocol. protocols.io.[3]

  • Valsamis, B., & Schmid, S. (2011/2018). Assessing Prepulse Inhibition of Startle in Mice. Journal of Visualized Experiments / PMC. [4]

Sources

Method

Application Note: 4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine as a Versatile Fragment Probe in Target-Directed Drug Discovery

Executive Summary & Mechanistic Rationale In modern target-directed drug discovery, the identification of novel chemical probes frequently relies on Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughpu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern target-directed drug discovery, the identification of novel chemical probes frequently relies on Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening (HTS) of massive, complex molecules, FBDD utilizes low-molecular-weight compounds to map binding pockets with high ligand efficiency[1].

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (MW: 179.26 g/mol ) is a highly optimized, chemically tractable fragment probe. Its structural architecture is purposefully designed to maximize binding interactions while strictly adhering to Astex's "Rule of Three" (Ro3)[2]:

  • Molecular Weight: < 300 Da (179.26 Da)

  • Hydrogen Bond Donors (HBD): ≤ 3 (1 donor: piperidine -NH)

  • Hydrogen Bond Acceptors (HBA): ≤ 3 (2 acceptors: pyrazole sp2 nitrogen, piperidine nitrogen)

  • Calculated Lipophilicity (cLogP): ≤ 3 (~1.5)

Causality of Structural Features: The inclusion of the saturated piperidine ring provides critical sp3 character, allowing the probe to escape the "flatland" of purely aromatic libraries. This three-dimensionality improves aqueous solubility and allows the secondary amine to form highly directional salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets. Conversely, the 1,4-dimethyl-1H-pyrazole moiety provides a stable heteroaromatic system capable of π−π stacking, while the methyl groups restrict conformational flexibility, reducing the entropic penalty upon target binding. The piperidine nitrogen also serves as an ideal synthetic handle for downstream fragment growing (e.g., via reductive amination or amide coupling) during hit-to-lead optimization.

Fragment Screening Workflow

To successfully utilize this chemical probe, a rigorous, self-validating biophysical workflow is required. Because fragments bind with low affinities (typically KD​ in the μM to mM range), primary screening must be highly sensitive, followed immediately by orthogonal validation to eliminate false positives.

FBDD_Workflow A Fragment Library (Ro3 Compliant) B Primary Screen SPR Biosensor A->B High Throughput C Hit Validation STD-NMR B->C Orthogonal Check D Structural Resolution X-ray Crystallography C->D Epitope Mapped E Hit-to-Lead Vectorial Growing D->E Structure-Guided

Workflow for fragment-based probe discovery and hit-to-lead optimization.

Experimental Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the binding kinetics and affinity ( KD​ ) of the fragment probe to the target protein. Causality & Trustworthiness: SPR is selected as the primary screen because it is label-free, highly sensitive to small mass changes, and can detect the rapid on/off rates characteristic of fragment probes[3]. A critical failure point in SPR fragment screening is bulk refractive index shifts caused by DMSO. This protocol integrates a mandatory DMSO calibration step to self-validate the data[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Prime the system with running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Target Immobilization: Activate the flow cell surface using standard EDC/NHS amine coupling. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.5) to achieve a high immobilization level (typically 3000–5000 RU) required for low-molecular-weight fragment detection. Block excess reactive groups with 1 M Ethanolamine-HCl.

  • DMSO Calibration (Critical Step): Prepare a solvent correction curve by injecting 8 solutions with varying DMSO concentrations (ranging from 1.5% to 2.5% if the assay buffer contains 2% DMSO). This corrects for the high refractive index of DMSO, preventing false-positive bulk shifts.

  • Single-Cycle Kinetics (SCK): Prepare the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine probe in running buffer matched exactly to the assay DMSO concentration (e.g., 2%). Inject the probe in a 5-point dose-response series (e.g., 31.25, 62.5, 125, 250, and 500 μM ) sequentially without regeneration steps between injections.

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the KD​ .

Protocol 2: Orthogonal Validation via STD-NMR

Objective: Confirm specific binding in solution and map the interacting pharmacophores (epitope mapping) of the fragment. Causality & Trustworthiness: SPR can occasionally yield false positives due to transient aggregation or non-specific surface interactions. Saturation Transfer Difference NMR (STD-NMR) acts as a self-validating orthogonal check. By selectively saturating the protein's resonance, magnetization transfers only to a specifically bound ligand in rapid exchange, allowing us to observe which specific protons of the pyrazole or piperidine ring are in closest contact with the target[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μL NMR sample containing 10–20 μM of the unlabeled target protein and 1 mM of the 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine probe (a 1:50 to 1:100 protein-to-ligand ratio ensures optimal rapid exchange). Use a deuterated buffer (e.g., D2​O with 50 mM phosphate, pH 7.4, 100 mM NaCl) to suppress the water signal.

  • Spectrometer Setup: Utilize an NMR spectrometer equipped with a cryoprobe (e.g., 600 MHz or higher).

  • Pulse Sequence Execution:

    • Acquire an off-resonance reference spectrum by irradiating at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

    • Acquire an on-resonance spectrum by selectively irradiating the protein's aliphatic methyl protons (e.g., -0.5 to 0.5 ppm) using a cascade of Gaussian-shaped pulses (saturation time of 1.5 to 2.0 seconds).

  • Data Processing & Epitope Mapping: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only display signals from the fragment probe. Calculate the STD amplification factor ( ASTD​ ) for each proton (pyrazole methyls vs. piperidine axial/equatorial protons) to determine the binding orientation.

Quantitative Data Presentation

To evaluate the quality of a fragment hit, raw affinity ( KD​ ) is insufficient. MedChem professionals rely on Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to determine if a fragment is a worthy starting point for chemical optimization.

Below is a representative data summary of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine validated against a model kinase target.

MetricValueThreshold for "Hit" StatusMechanistic Significance
Heavy Atom Count (HAC) 13≤ 20Ensures the molecule remains strictly within fragment space.
SPR Affinity ( KD​ ) 185 μM < 500 μM Indicates a highly specific, albeit weak, primary interaction.
Ligand Efficiency (LE) 0.39 kcal/mol/HA> 0.30 kcal/mol/HAHigh LE proves the binding energy is efficiently distributed across the scaffold, making it ideal for vectorial growing.
Lipophilic Ligand Efficiency (LLE) 2.23> 2.0Confirms that binding is driven by specific polar interactions (e.g., piperidine salt bridge) rather than non-specific hydrophobic grease.
STD-NMR Epitope Pyrazole CH3​ (Strong)Piperidine CH (Weak)N/AMaps the pyrazole ring deep into the binding pocket, leaving the piperidine amine solvent-exposed for synthetic elaboration.

References

  • Saturation transfer difference NMR for fragment screening Source: PubMed (NIH) URL:[Link]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library Source: Molport URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Marcel L. Verdonk, Suzanne C. Brewerton, Richard J. Hall, Wijnand, T.M. Mooij, Christopher W. Murray: Astex Rule of 3™ Source: Astex Pharmaceuticals URL:[Link]

  • Ligand-Orientation Based Fragment Selection in STD NMR Screening Source: ACS Publications URL:[Link]

  • Screening and analysis of fragments using Biacore systems Source: Cytiva Life Sciences URL:[Link]

Sources

Application

Application Note: 4-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine as a Privileged Scaffold in Neuroscience Drug Discovery

Executive Summary The development of novel neurotherapeutics relies heavily on the strategic utilization of privileged chemical scaffolds. 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has emerged as a highly versatile bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neurotherapeutics relies heavily on the strategic utilization of privileged chemical scaffolds. 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has emerged as a highly versatile bifunctional building block in neuroscience research. By combining the basicity and structural rigidity of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a substituted pyrazole, this fragment serves as an ideal vector for synthesizing modulators of Central Nervous System (CNS) targets, including Cannabinoid (CB2) receptors and Serotonin (5-HT) pathways.

This application note provides a comprehensive guide to the physicochemical rationale, synthetic incorporation, and in vitro validation of this scaffold in CNS drug discovery workflows.

Pharmacophore Rationale & Mechanistic Insights

When designing ligands for aminergic G-Protein Coupled Receptors (GPCRs) or CNS enzymes, the choice of core scaffold dictates both target affinity and pharmacokinetic viability.

  • The Piperidine Core : Piperidine is one of the most frequently utilized heterocycles in FDA-approved drugs . In neuroscience, the basic secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., D3.32) found in the orthosteric binding pockets of aminergic GPCRs (such as dopamine and serotonin receptors).

  • The 1,4-Dimethyl-1H-Pyrazole Motif : While unsubstituted pyrazoles are prone to metabolic oxidation and excessive hydrogen bonding (which limits Blood-Brain Barrier penetration), the 1,4-dimethyl substitution mitigates these liabilities . The methyl group at the N1 position prevents N-glucuronidation, while the C4 methyl group blocks oxidative metabolism by Cytochrome P450 enzymes. The remaining N2 nitrogen acts as a targeted hydrogen-bond acceptor, improving binding specificity.

Together, this fragment has been heavily patented as a core component for neuroinflammatory CB2 agonists and Tryptophan Hydroxylase (TPH) inhibitors .

Table 1: Physicochemical Profiling of the Scaffold vs. CNS MPO Ideal Space

The following table summarizes the quantitative physicochemical properties of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, demonstrating its alignment with the CNS Multiparameter Optimization (MPO) desirability space.

PropertyScaffold ValueIdeal CNS Drug SpaceMechanistic Implication
Molecular Weight (MW) 179.26 g/mol < 360 g/mol Leaves ample MW "budget" for further derivatization.
Calculated LogP (cLogP) ~1.22.0 - 4.0Highly soluble; allows addition of lipophilic groups.
Polar Surface Area (PSA) 29.8 Ų< 90 ŲExcellent passive diffusion across the Blood-Brain Barrier.
H-Bond Donors (HBD) 1 (Piperidine NH)≤ 2Minimizes desolvation penalty during BBB crossing.
H-Bond Acceptors (HBA) 2 (Pyrazole N)≤ 4Facilitates specific interactions with target receptor helices.

Experimental Workflows & Protocols

Protocol A: Hit-to-Lead Synthesis via Reductive Amination

To utilize this scaffold, researchers typically functionalize the secondary amine of the piperidine ring. Reductive amination is the preferred method for constructing CNS libraries because it avoids the formation of chemically unstable amides that restrict conformational flexibility.

Synthesis_Workflow A Scaffold: 4-(1,4-dimethyl-1H- pyrazol-3-yl)piperidine B N-Alkylation / Reductive Amination A->B Aldehyde, NaBH(OAc)3 C Lead Compound (CNS Ligand) B->C Purification D In Vitro Validation (Radioligand Assay) C->D SAR Analysis

Workflow for hit-to-lead optimization using the pyrazolyl-piperidine scaffold.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (1.0 eq, 0.5 mmol) and the target aryl-aldehyde (1.1 eq) in 5 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior ability to solvate both the polar amine salt and lipophilic aldehydes, ensuring a homogeneous reaction.

  • Imine Formation : Add glacial acetic acid (0.1 eq) to the mixture and stir for 1 hour at room temperature under nitrogen.

    • Causality: The mild Brønsted acid protonates the carbonyl oxygen of the aldehyde. This lowers the activation energy for nucleophilic attack by the piperidine nitrogen and facilitates the elimination of water to form the reactive iminium intermediate.

  • Reduction : Introduce Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 10 minutes. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is a sterically hindered, mild reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted starting aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.

  • Quenching & Extraction : Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validating Quality Control : Analyze the crude product via LC-MS (ESI+). The reaction is considered successful if the mass spectrum shows the [M+H]+ peak of the target mass, and the 1 H-NMR spectrum confirms the disappearance of the aldehyde proton signal ( δ 9.5-10.0 ppm) and the emergence of benzylic CH2​ protons ( δ 3.5-4.0 ppm).

Protocol B: In Vitro Radioligand Binding Assay (GPCR Target Validation)

Once the pyrazolyl-piperidine derivative is synthesized, its affinity for the target CNS receptor (e.g., CB2) must be validated.

GPCR_Signaling Ligand Pyrazolyl-Piperidine Derivative Receptor Target GPCR (e.g., CB2 / 5-HT) Ligand->Receptor Orthosteric Binding G_Protein G-Protein Coupling (Gi/o or Gq) Receptor->G_Protein Conformational Shift Effector Downstream Effectors (AC / PLC) G_Protein->Effector Signal Transduction Response Neuromodulation / Neuroprotection Effector->Response Cellular Cascade

Mechanism of action for synthesized ligands targeting CNS GPCR pathways.

Step-by-Step Methodology:

  • Membrane Preparation : Thaw membrane fractions derived from CHO-K1 cells stably expressing the human CB2 receptor.

    • Causality: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous expression of most human CNS GPCRs, providing a zero-background environment that prevents false-positive binding signals.

  • Assay Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] -CP55,940 (radioligand), and varying concentrations of the synthesized test compound ( 10−10 to 10−5 M) in 200 µL of Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Incubate at 30°C for 90 minutes.

    • Causality: Bovine Serum Albumin (BSA) is strictly required in the buffer. CNS-active compounds are inherently lipophilic and will non-specifically adhere to the plastic walls of the assay plate. BSA acts as a lipid carrier, keeping the compound in solution and ensuring accurate concentration-response curves.

  • Filtration : Terminate the binding reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Wash filters three times with 500 µL of ice-cold wash buffer.

    • Causality: Glass fiber filters possess a net negative charge that traps lipophilic radioligands. Pre-treating with PEI (a cationic polymer) neutralizes this charge, drastically reducing non-specific binding noise and increasing the signal-to-noise ratio.

  • Quantification & Self-Validation : Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Validation: The assay is self-validating if the positive control (unlabeled CP55,940) successfully displaces 100% of the specific binding, yielding a Hill slope ( nH​ ) of approximately 1.0. Calculate the IC50​ using non-linear regression analysis.

Conclusion

The 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine scaffold represents a highly optimized starting point for neuroscience drug discovery. Its structural geometry perfectly balances the basicity required for GPCR anchoring with the metabolic resilience needed for CNS exposure. By following the rigorous synthetic and assay protocols outlined above, researchers can efficiently translate this building block into potent, selective neurotherapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI, 2023. URL:[Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen, 2022. URL:[Link]

  • US9303012B2 - Pyridine-2-amides useful as CB2 agonists.Google Patents, 2016.
  • WO2015075023A1 - Tricyclic piperidine compounds.Google Patents, 2015.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Solubility Solutions

Welcome to the Application Scientist Troubleshooting Hub. This guide is designed for medicinal chemists, assay biologists, and formulation scientists encountering solubility bottlenecks with 4-(1,4-dimethyl-1H-pyrazol-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide is designed for medicinal chemists, assay biologists, and formulation scientists encountering solubility bottlenecks with 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine and its structural analogs.

Compound Profiling & Causality Analysis

To troubleshoot effectively, we must first understand the physicochemical nature of the molecule. The combination of a lipophilic 1,4-dimethyl-1H-pyrazole ring and a basic piperidine secondary amine creates a classic "brick dust" vs. "grease" paradox in drug discovery.

  • The Piperidine Motif: Secondary amines typically possess a pKa between 9.5 and 11.0[1]. At physiological pH (7.4), the molecule is predominantly ionized. However, the equilibrium still maintains a fraction of the highly lipophilic free base.

  • The Pyrazole Motif: The 1,4-dimethyl substitution adds significant lipophilicity (LogP) and planar characteristics, driving crystal lattice energy up and aqueous solvation down.

  • The Causality of Precipitation: When diluted from a DMSO stock into an aqueous assay buffer, the rapid diffusion of DMSO into the bulk water leaves the lipophilic free-base molecules locally supersaturated. This rapid desolvation leads to immediate nucleation and kinetic precipitation—a phenomenon often termed "DMSO shock"[2][3].

Diagnostic Decision Tree

Use the following logical workflow to isolate the phase and type of your solubility failure.

SolubilityTroubleshooting Start Solubility Issue Detected 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine Phase Where does the precipitation occur? Start->Phase DMSO In DMSO Stock (>10 mM) Phase->DMSO Organic Phase Aqueous In Aqueous Buffer (Assay/Formulation) Phase->Aqueous Aqueous Phase DMSO_Sol 1. Check water contamination 2. Gentle warming (37°C) 3. Sonication DMSO->DMSO_Sol Aq_Type Assay Type? Aqueous->Aq_Type Kinetic In Vitro Assay (Kinetic Solubility) Aq_Type->Kinetic Dilution from DMSO Thermo Formulation/Animal Dosing (Thermodynamic Solubility) Aq_Type->Thermo Solid dissolution Kinetic_Sol 1. Stepwise dilution 2. Add 0.01% Tween-20/BSA 3. Keep final DMSO <2% Kinetic->Kinetic_Sol Thermo_Sol 1. Salt screening (HCl, Mesylate) 2. Adjust pH < pKa (pH 4-6) 3. Co-solvents (PEG400) Thermo->Thermo_Sol

Caption: Diagnostic workflow for isolating and resolving piperidine-derivative solubility issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My compound precipitates immediately when I spike my 10 mM DMSO stock into PBS (pH 7.4) for in vitro assays. How can I prevent this? Cause: You are observing a kinetic solubility failure. The local concentration of the compound exceeds its metastable solubility limit before the DMSO can fully disperse[4]. Solution:

  • Intermediate Dilution: Do not spike directly from 10 mM to your final aqueous concentration. Create an intermediate dilution in DMSO (e.g., 1 mM), then dilute into the buffer.

  • Surfactant Addition: Pre-coat the assay buffer with 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA). These agents form micelles or hydrophobic pockets that sequester the lipophilic pyrazole moiety, preventing nucleation.

  • Order of Addition: Always add the DMSO stock to the vortexing/stirring aqueous buffer, never the other way around.

Q2: The assay readout shows no precipitation, but my LC-MS concentration verification is 50% lower than expected. Where did the compound go? Cause: Non-Specific Binding (NSB). The positively charged piperidine nitrogen (at pH 7.4) interacts electrostatically with the negatively charged surface of standard polystyrene microtiter plates, while the lipophilic pyrazole interacts via hydrophobic forces. Solution: Switch to ultra-low attachment (ULA) plates, glass-coated microplates, or polypropylene. Incorporate a zwitterionic detergent (e.g., CHAPS) into the buffer to outcompete the compound for plastic binding sites.

Q3: We are moving to animal models (in vivo). The free base is poorly soluble in water. Which salt form should we synthesize? Cause: Thermodynamic solubility of the free base is inherently low due to high crystal lattice energy and poor water solvation[5][6]. Solution: Salt formation is required. For basic amines like piperidine, the rule of thumb is to select an acid with a pKa at least 2 units lower than the conjugate acid of the base[7]. Since the piperidine pKa is ~10, strong acids like Hydrochloric Acid (HCl) or Methanesulfonic Acid (Mesylate) are ideal for generating highly soluble, crystalline salts[6][8].

SaltScreening Start Free Base Piperidine Derivative (Low Aqueous Solubility) pKa Determine Target pKa (Calculated Piperidine pKa ~9.5-10.5) Start->pKa Acid Select Acid Counterions (pKa_acid < pKa_base - 2) pKa->Acid Screen High-Throughput Salt Screen (Equilibration in diverse solvents) Acid->Screen Evaluate Evaluate Solid State? Screen->Evaluate Crystalline Crystalline Salt (e.g., HCl, Mesylate) Evaluate->Crystalline XRD Positive Amorphous Amorphous/Oil (e.g., Acetate, Citrate) Evaluate->Amorphous XRD Negative Test Thermodynamic Solubility Assay (Shake-Flask Method) Crystalline->Test Amorphous->Screen Redesign Screen

Caption: Systematic workflow for salt screening and thermodynamic solubility optimization.

Experimental Methodologies

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol acts as a self-validating system to determine the maximum aqueous concentration before precipitation occurs, which is standard in early-stage discovery[2][9].

Materials:

  • 10 mM compound in pure DMSO.

  • PBS (pH 7.4) filtered through 0.22 µm.

  • 96-well clear-bottom UV-transparent plates.

  • Nephelometer (light scattering detector).

Step-by-Step Procedure:

  • Preparation of Controls: Include Diclofenac (high solubility control) and Amiodarone (low solubility control) to validate the nephelometer's dynamic range[4][9].

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM DMSO stock using pure DMSO across 8 wells.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of PBS (pH 7.4) per well. (Final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with orbital shaking at 300 rpm[4].

  • Readout: Measure light scattering (nephelometry). An increase in signal >3 standard deviations above the blank (1% DMSO in PBS) indicates the onset of precipitation.

  • Validation: Centrifuge the plate at 3000 x g for 10 minutes. Sample the supernatant and quantify via LC-MS to confirm the soluble fraction matches the nephelometry threshold[2].

Protocol B: Thermodynamic Solubility & Salt Screening (Shake-Flask Method)

Designed to establish the true equilibrium solubility of the active pharmaceutical ingredient (API)[3].

Step-by-Step Procedure:

  • Salt Generation: React the free base of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine with 1.05 equivalents of selected acids (e.g., HCl, Methanesulfonic acid) in a volatile organic solvent (e.g., Ethanol/Ethyl Acetate). Evaporate to yield the solid salt[6].

  • Equilibration: Add 2-3 mg of the crystalline salt into a glass vial. Add 1.0 mL of the target buffer (e.g., Simulated Intestinal Fluid, pH 6.8)[3].

  • Agitation: Shake the suspension at 37°C for 24 to 48 hours. Self-validation step: Ensure solid remains visible in the vial at the end of the incubation; if the solution is clear, the compound is not saturated, and more solid must be added.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (discard the first 200 µL to saturate filter binding sites).

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV against a standard curve.

Quantitative Data Presentation

Table 1: Comparative Counterion Matrix for Piperidine Derivatives Summarized expected physicochemical shifts upon salt formation for basic piperidine scaffolds[6][7][8].

Salt FormAcid pKaExpected CrystallinityRelative Aqueous Sol. (pH 4-6)Hygroscopicity RiskBest Use Case
Free Base N/AHighVery Low (<10 µg/mL)LowOrganic synthesis, DMSO stocks
Hydrochloride (HCl) -7.0Very HighHigh (>1 mg/mL)ModerateStandard in vitro/in vivo assays
Methanesulfonate (Mesylate) -1.9HighVery High (>5 mg/mL)Low to ModerateHigh-dose IV formulations
Acetate 4.76Low (Often oils)ModerateHighAvoid (High disproportionation risk)
Citrate 3.13ModerateModerate to HighHighOral liquid formulations

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Pyrazole-Piperidine Scaffolds

Welcome to the Technical Support Center for Pyrazole-Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole-Piperidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important structural motif. Pyrazole-piperidine cores are prevalent in a vast array of pharmacologically active compounds, and their efficient synthesis is a critical step in many drug discovery programs.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the common pitfalls encountered during synthesis, from low yields and side product formation to purification challenges, and offer practical, field-proven solutions. Our aim is to equip you with the knowledge to not only solve immediate experimental issues but also to build robust and reliable synthetic routes.

Frequently Asked Questions (FAQs)

Section 1: Reaction Setup and Optimization

Q1: My Buchwald-Hartwig amination between a halopyrazole and piperidine is giving a low yield. What are the primary factors to investigate?

Low yields in the Buchwald-Hartwig coupling of pyrazoles and piperidines are a common challenge, often stemming from a few key areas:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For electron-rich pyrazoles and secondary amines like piperidine, bulky, electron-rich ligands are generally preferred to facilitate both oxidative addition and reductive elimination.

  • Catalyst Poisoning: The nitrogen atoms in both the pyrazole and piperidine can coordinate to the palladium center, leading to catalyst deactivation. This is a prevalent issue with nitrogen-containing heterocycles.[1][2][3]

  • Base Selection: The choice and stoichiometry of the base are critical. A base that is too weak may not efficiently deprotonate the piperidine or the intermediate palladium-amine complex, while an overly strong base can lead to side reactions or degradation of sensitive functional groups.

  • Solvent and Temperature: These reactions are highly sensitive to the reaction medium and thermal conditions. Inadequate solubility of reactants or catalyst deactivation at excessively high temperatures can significantly impact yield. Buchwald-Hartwig reactions involving 4-halopyrazoles often necessitate high temperatures (>80 °C) and extended reaction times.[4][5]

Q2: I suspect my palladium catalyst is being poisoned. What are the signs, and how can I mitigate this?

Catalyst poisoning by the nitrogen atoms of your substrates is a strong possibility. Here’s how to diagnose and address it:

  • Visual Cues: A common sign of catalyst decomposition is the formation of palladium black, a fine, black precipitate. A healthy reaction mixture is typically a homogeneous, colored solution.

  • Reaction Monitoring: If you observe initial product formation that plateaus over time, it could indicate gradual catalyst deactivation.

  • Mitigation Strategies:

    • Ligand Choice: Employing sterically hindered, electron-rich phosphine ligands can shield the palladium center and disfavor coordination with the heterocyclic nitrogens.

    • Protecting Groups: If feasible, protecting one of the pyrazole nitrogens can reduce its propensity to coordinate with the catalyst.[6]

    • Slow Addition: In some cases, slow addition of the piperidine to the reaction mixture can maintain a low concentration of the amine, minimizing its inhibitory effect on the catalyst.

Q3: What are the most common side products in pyrazole-piperidine synthesis, and how can I identify them?

Side product formation can complicate purification and reduce your overall yield. Here are some common culprits:

  • Hydrodehalogenation: This is the replacement of the halogen on your pyrazole with a hydrogen atom, resulting in the unfunctionalized pyrazole. This can occur, particularly when using certain bases like sodium tert-butoxide.[7]

  • Regioisomeric Products: If you are working with an unsymmetrical pyrazole, you may form a mixture of N-arylated isomers.[8][9][10] The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.[9]

  • Piperidine Self-Coupling: While less common, under certain conditions, oxidative coupling of piperidine can occur.

  • Identification: The most effective way to identify these byproducts is through a combination of chromatographic (TLC, LC-MS) and spectroscopic (NMR, MS) techniques.[11] GC-MS can also be a powerful tool for identifying volatile byproducts.[11]

Section 2: Protecting Group Strategies

Q4: When should I use a protecting group on the piperidine nitrogen, and which one is most suitable?

Protecting the piperidine nitrogen is often a crucial step, especially in multi-step syntheses or when the piperidine nitrogen can interfere with other reactions. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile choice for protecting secondary amines like piperidine.[12][13]

  • When to Protect:

    • When performing reactions that are incompatible with a free secondary amine (e.g., reactions involving strong electrophiles).

    • To prevent unwanted N-alkylation or N-acylation side reactions.

    • To modify the solubility and handling properties of the piperidine starting material.

  • Why Boc is a Good Choice:

    • It is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents.

    • It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).

    • Boc-protected piperidines are often crystalline, well-behaved solids that are easier to purify than their free-base counterparts.

Q5: I'm having trouble with the Boc protection of my piperidine. The reaction is incomplete. What should I do?

Incomplete Boc protection can be frustrating. Here are some troubleshooting steps:

  • Reagent Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate (Boc)₂O, typically 1.1 to 1.3 equivalents.[13]

  • Base: A suitable base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is necessary to neutralize the acid generated during the reaction.[13] Ensure you are using at least one equivalent of the base.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction.[13] Ensure they are anhydrous, as water can hydrolyze the Boc anhydride.

  • Reaction Time and Temperature: While these reactions are often run at room temperature, sterically hindered or electron-deficient piperidines may require longer reaction times or gentle heating. Monitor the reaction progress by TLC.[13]

Section 3: Purification Challenges

Q6: My crude pyrazole-piperidine product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound precipitates from solution as a liquid phase rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[14][15] Here are several strategies to overcome this:

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can help. Rapid cooling often promotes oiling out.[14]

  • Solvent System Modification:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to keep the compound dissolved at a lower temperature.[14]

    • Change the Solvent/Anti-solvent: Experiment with different solvent combinations. A solvent with a lower boiling point may be beneficial.[14] Common mixed solvent systems for pyrazole derivatives include hexane/ethyl acetate and hexane/acetone.[14]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.[14]

Q7: How can I effectively remove residual palladium catalyst from my final product?

Residual palladium is a common concern, especially for compounds intended for pharmaceutical applications. Here are some effective methods for its removal:

  • Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite® can remove precipitated palladium.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated charcoal can effectively adsorb residual palladium.[11][16] The charcoal is then removed by filtration.[11][16]

  • Scavenger Resins: Silica-based scavengers with thiol or thiourea functional groups can be very effective at binding and removing palladium.[16] The product is then isolated by simple filtration.[16]

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Coupling

This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed amination of halopyrazoles with piperidine.

Troubleshooting Flowchart:

Caption: A workflow for resolving "oiling out" issues.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Piperidine

This protocol provides a general method for the N-Boc protection of piperidine.

  • Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in dichloromethane (DCM) to a concentration of 0.1-0.5 M. [13]2. Addition of Base: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. [13]Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). [13]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. [13]

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of a halopyrazole with piperidine and may require optimization for specific substrates.

  • Inert Atmosphere: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon.

  • Reagent Addition: To a Schlenk flask, add the halopyrazole (1.0 eq.), the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Solvent and Amine Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the piperidine (1.2 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination HNR'R'' Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Amine Coordination->Ar-Pd(II)(NHR'R'')L2 Deprotonation Deprotonation Ar-Pd(II)(NHR'R'')L2->Deprotonation Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Release Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support Center.
  • BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem Technical Support Center.
  • Zhu, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 10335.
  • BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. BenchChem Technical Support Center.
  • Kumar, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Indian Chemical Society, 97(5), 723-727.
  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters, 8(16), 3505–3508.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support Center.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. BenchChem Technical Support Center.
  • Douglass, E. F., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support Center.
  • Mettler Toledo. (n.d.).
  • Singh, P., et al. (2021). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 6(34), 9123-9127.
  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119.
  • Wang, H., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 18(11), 6849–6857.
  • Smith, A. B., et al. (2017). Effect of alternative conditions on the Buchwald-Hartwig coupling to give 16a. Tetrahedron Letters, 58(15), 1463-1466.
  • de la Torre, P., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • Ohta, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593–3601.
  • BenchChem. (2026). Troubleshooting low conversion in Buchwald-Hartwig amination. BenchChem Technical Support Center.
  • Yilmaz, I., & Kucuk, M. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27.
  • BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem Technical Support Center.
  • Cankař, P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds. BenchChem Technical Support Center.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Pisár, M., et al. (2018). Two independent routes leading to Boc-protected pyrazoles 5 and 3.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Besson, T., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20038-20047.
  • Daugulis, O., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(9), 3472–3473.
  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
  • Iaroshenko, V. O., et al. (2021).
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  • PIDC. (2024).
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  • Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
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  • Google Patents. (n.d.). WO2022122910A1 - Substituted pyrazolo piperidine carboxylic acids.
  • SciSpace. (n.d.).
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  • MDPI. (n.d.).
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Troubleshooting

Technical Support Center: Overcoming Bioavailability Challenges of Piperidine-Containing Compounds

Welcome to the Technical Support Center for Piperidine Bioavailability. This guide is designed for researchers, formulation scientists, and drug development professionals facing pharmacokinetic (PK) roadblocks with piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Bioavailability. This guide is designed for researchers, formulation scientists, and drug development professionals facing pharmacokinetic (PK) roadblocks with piperidine-containing active pharmaceutical ingredients (APIs).

Part 1: Mechanistic FAQs

Q: Why do piperidine derivatives frequently exhibit poor oral bioavailability despite highly favorable in vitro target potency? A: The root cause is typically twofold: ionization and extensive first-pass metabolism. The basic nitrogen in the piperidine ring generally has a pKa between 9 and 11, meaning the molecule is highly ionized at physiological pH. While this ionization aids aqueous solubility in the gastric environment, it severely restricts transcellular passive diffusion across the lipophilic intestinal epithelium. Furthermore, the piperidine ring is a prime target for rapid first-pass metabolism—specifically N-dealkylation catalyzed by hepatic and intestinal Cytochrome P450 3A4 (CYP3A4)[1]. Mechanistically, the 4-amino group of piperidines acts as a hydrogen bond donor or acceptor with the Ser119 residue of CYP3A4, which anchors the piperidine moiety in direct proximity to the enzyme's heme porphyrin, resulting in rapid oxidation and high clearance[1].

Q: How does salt formation resolve Developability Classification System (DCS) limitations for basic piperidines? A: For DCS IIb (dissolution-rate limited) and DCS IV (low solubility/low permeability) compounds, salt formation alters the microenvironmental pH ( pHmax​ ) at the dissolving solid surface[2]. A stronger basicity (higher pKa) and lower intrinsic salt solubility favor salt formation[3]. However, an often-overlooked failure mode is the "common-ion effect." In the stomach, high concentrations of hydrochloric acid can suppress the dissolution of piperidine hydrochloride salts[3]. To bypass this, formulation scientists should engineer alternative salt forms (e.g., mesylate or phosphate salts) that do not share an anion with gastric fluids, thereby preserving the dissolution rate and enhancing the absorption profile[3].

Q: Can co-administration strategies rescue piperidine compounds with high efflux ratios? A: Yes. Piperidine compounds are frequent substrates for the P-glycoprotein (P-gp/ABCB1) efflux pump. Co-administration with bioenhancers like piperine (1-peperoyl piperidine) can competitively inhibit both intestinal P-gp efflux and CYP3A4-mediated oxidation[4][5]. Piperine directly alters the lipid milieu of the absorption site and binds to the active site of CYP3A4, effectively shielding the piperidine drug from first-pass elimination and significantly increasing the Area Under the Curve (AUC)[4][5].

Part 2: Troubleshooting Guides & Experimental Workflows

Issue 1: High Efflux Ratio (>2.0) and Poor Permeability in Intestinal Models

Symptom: Your compound shows high target engagement in vitro but fails to achieve systemic exposure in vivo. In a standard Caco-2 assay, the apparent permeability ( Papp​ ) in the apical-to-basolateral (A-B) direction is <1×10−6 cm/s. Root Cause: Active efflux. The basic nitrogen of the piperidine ring is a well-known pharmacophore for ABC transporter recognition (P-gp or BCRP).

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay with Efflux Inhibition This system is self-validating because it uses internal controls to prove monolayer integrity and isolate the specific transporter responsible for efflux.

  • Monolayer Preparation: Seed Caco-2 cells (derived from human colorectal carcinoma) on semipermeable Transwell inserts. Culture for 18-22 days to allow spontaneous differentiation into polarized enterocytes with functional tight junctions and brush borders[6][7].

  • Integrity Validation (Quality Control): Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω⋅cm2 . Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, discard the plate, as the tight junctions are compromised.

  • Dosing & Inhibition: Prepare the test piperidine compound (10 µM) in HBSS buffer (pH 7.4). To determine causality, run a parallel inhibition arm by adding a known P-gp inhibitor (e.g., 100 µM Verapamil) or a BCRP inhibitor (e.g., Fumitremorgin C) to the apical side[6][8].

  • Incubation: Dose both A-B (absorption) and B-A (efflux) directions. Incubate at 37°C for 2 hours[6].

  • Quantification: Extract aliquots from the donor and receiver compartments and analyze via LC-MS/MS[7][9].

  • Data Interpretation: Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates active efflux[6][8]. If the ER drops below 2.0 in the presence of Verapamil, P-gp is confirmed as the root cause of poor bioavailability.

G A Seed Caco-2 Cells (Transwell Insert) B Culture 18-22 Days (Form Polarized Monolayer) A->B C Measure TEER & Lucifer Yellow (Validate Tight Junctions) B->C D Dose Apical (A->B) & Basolateral (B->A) +/- Verapamil C->D E Incubate 2h & Sample D->E F LC-MS/MS Analysis E->F G Calculate Papp & Efflux Ratio (Identify P-gp Liability) F->G

Fig 1. Self-validating bidirectional Caco-2 permeability workflow for identifying P-gp efflux.

Issue 2: Rapid Hepatic Clearance via N-Dealkylation

Symptom: The compound exhibits excellent Caco-2 permeability but has a very short in vivo half-life and low systemic AUC. Root Cause: Extensive Phase I metabolism. The piperidine ring undergoes rapid N-dealkylation or ring hydroxylation by hepatic CYP3A4/3A5[1][10].

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay This protocol ensures trustworthiness by utilizing high and low clearance benchmark drugs to validate enzyme activity.

  • System Setup: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Include Testosterone (a known CYP3A4 substrate) as a high-clearance positive control, and Warfarin as a low-clearance negative control. This proves the microsomes are metabolically active but not over-digesting stable compounds.

  • Reaction Initiation: Pre-incubate the test piperidine compound (1 µM) with the HLM suspension for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration) to supply the necessary electrons for P450 oxidation.

  • Kinetic Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis & Causality: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ). If CLint​ is high, perform a follow-up assay pre-incubating with Ketoconazole (a strong CYP3A4 inhibitor). If Ketoconazole rescues the half-life, CYP3A4 is the definitive cause. Mitigation strategies include designing steric hindrance around the piperidine nitrogen or utilizing a bioenhancer.

G Drug Piperidine Drug (e.g., 4-aminopiperidine) Complex Drug-CYP Complex (Ser119 Interaction) Drug->Complex Binds Bioavailable Enhanced Bioavailability (Systemic Circulation) Drug->Bioavailable Escapes First-Pass CYP CYP3A4 Enzyme (Hepatic/Intestinal) CYP->Complex Metabolite N-dealkylated Metabolite (High Clearance) Complex->Metabolite Oxidation Piperine Piperine (Bioenhancer) Inhibition CYP3A4 Inhibition (Metabolism-Dependent) Piperine->Inhibition Induces Inhibition->Complex Blocks

Fig 2. CYP3A4-mediated N-dealkylation of piperidines and competitive inhibition by piperine.

Part 3: Quantitative Data Summaries

Table 1: Pharmacokinetic Impact of Piperine Co-administration on Bioavailability Summarizing the mechanistic impact of bioenhancers on basic/lipophilic drugs.

Drug / Compound ClassEnhancer UsedMechanism of EnhancementImpact on Bioavailability
Piperidine derivatives Piperine (10-15 mg)CYP3A4 & P-gp InhibitionUp to 2-fold increase in AUC, longer t1/2​
Curcumin PiperineUGT & CYP3A4 Inhibition20-fold increase in systemic AUC
Rifampicin PiperineCYP450 Inhibition60% increase, allows significant dose reduction
Propranolol PiperineHepatic Metabolism Decrease2-fold increase in Cmax​

Table 2: Caco-2 Permeability Benchmarks for Piperidine Derivatives Use this table to benchmark your LC-MS/MS results against standard clinical predictions.

Permeability Class Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Clinical Prediction & Liability
Low < 1.0> 2.0Poor oral absorption, high P-gp/BCRP liability. Requires formulation intervention.
Medium 1.0 - 10.01.0 - 2.0Moderate absorption. Potential for first-pass metabolism limitations.
High > 10.0< 1.0Excellent oral absorption. BCS/DCS Class I or IIa behavior likely.

Part 4: References

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs Crystal Pharmatech [Link]

  • Salt formation to improve drug solubility US Patent and Trademark Office / Advanced Drug Delivery Reviews[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design PubMed Central (PMC) [Link]

  • Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide... PubMed[Link]

  • A Systematic Review of Piperine as a Bioavailability Enhancer Journal of Drug Delivery and Therapeutics[Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases MDPI [Link]

  • Caco-2 Permeability Assay Evotec[Link]

  • Caco-2 cell permeability assays to measure drug absorption PubMed[Link]

  • Caco-2 Permeability: Preclinical Pharmacology Lab UT Southwestern [Link]

  • Determination of in vitro permeability of drug candidates through a Caco-2 cell monolayer... ResearchGate [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Efficacy of Novel Pyrazole-Piperidine Analogs: A Case Study Approach for 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

A Note to the Reader: As of the latest literature review, specific preclinical data for the compound 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is not publicly available. Therefore, this guide has been constructed to ser...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the latest literature review, specific preclinical data for the compound 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is not publicly available. Therefore, this guide has been constructed to serve as a comprehensive, experience-driven framework for researchers and drug development professionals on how to approach the validation of such a novel chemical entity. The experimental designs, potential therapeutic targets, and comparative analyses are based on established methodologies for structurally related pyrazole and piperidine-containing compounds that have been investigated for a range of therapeutic applications.

Introduction: The Therapeutic Potential of the Pyrazole-Piperidine Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties.[1][2][3] Similarly, the piperidine moiety is a prevalent scaffold in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to interact with a variety of biological targets.[4][5] The combination of these two heterocyclic systems in compounds like 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine suggests a high potential for novel therapeutic agents.

Given the diverse activities of related compounds, a new molecule like 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine could plausibly target a range of protein classes, including G-protein coupled receptors (GPCRs), kinases, or other enzymes. For instance, various pyrazole derivatives have been identified as cannabinoid receptor (CB1) antagonists[6][7], muscarinic acetylcholine receptor (M4) positive allosteric modulators, and dipeptidyl peptidase IV (DPP-4) inhibitors. This guide will outline a strategic, multi-tiered approach to systematically validate the efficacy of our lead compound, from initial target identification to in vivo proof-of-concept in relevant disease models.

Part 1: Initial In Vitro Characterization and Target Validation

The first step in evaluating a novel compound is to determine its primary biological target and in vitro potency. A broad-based screening approach is often the most efficient starting point.

Experimental Workflow for Target Identification

A Compound Synthesis and Purification of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine B Broad-Panel Pharmacological Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Data Analysis: Identify Primary Hit(s) (e.g., >50% inhibition at 10 µM) B->C D Target-Specific Primary Assays (e.g., Radioligand Binding, Enzyme Activity) C->D Hypothesized Target Class E Determine Potency (IC50/EC50) and Selectivity D->E F Cell-Based Functional Assays (e.g., cAMP, Calcium Flux, Reporter Gene) E->F G Proceed to In Vivo Pharmacokinetic Studies F->G A Select Disease Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats B Animal Acclimatization and Baseline Behavioral Testing (von Frey test for mechanical allodynia) A->B C Surgical Induction of CCI B->C D Post-Surgical Recovery and Development of Neuropathic Pain (Confirm with behavioral testing) C->D E Randomize Animals into Treatment Groups: 1. Vehicle 2. 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (e.g., 3, 10, 30 mg/kg) 3. SR141716A (e.g., 10 mg/kg) 4. Gabapentin (e.g., 100 mg/kg) D->E F Administer Compounds (e.g., i.p. or p.o.) E->F G Post-Treatment Behavioral Assessment (von Frey test at multiple time points) F->G H Data Analysis: Compare Paw Withdrawal Thresholds Across Groups G->H

Caption: Workflow for in vivo validation in a neuropathic pain model.

Step-by-Step Protocol: Chronic Constriction Injury (CCI) Model and Behavioral Testing
  • CCI Surgery:

    • Anesthetize adult male Sprague-Dawley rats.

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the nerve, approximately 1 mm apart.

    • Close the incision with sutures. Sham-operated animals will have the nerve exposed but not ligated.

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Study Design and Dosing:

    • Perform baseline von Frey testing before surgery.

    • After 7-10 days post-surgery, confirm the development of mechanical allodynia (a significant decrease in PWT).

    • Randomize the animals into the treatment groups as outlined in the workflow diagram.

    • Administer the compounds and assess the PWT at various time points (e.g., 1, 2, 4, and 6 hours post-dosing).

Hypothetical Comparative Data

The efficacy of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine would be compared against the vehicle and positive controls. The primary endpoint is the reversal of mechanical allodynia, measured as an increase in the paw withdrawal threshold.

Treatment GroupDose (mg/kg, i.p.)Peak Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM)% Reversal of Allodynia
Vehicle-3.5 ± 0.40%
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine 36.8 ± 0.728%
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine 1011.2 ± 1.1 67%
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine 3014.5 ± 1.396%
SR141716A1012.1 ± 1.0 75%
Gabapentin10013.8 ± 1.290%
p<0.05, **p<0.01 vs. Vehicle. Baseline pre-injury threshold was ~15g.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for validating the efficacy of a novel compound, 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine. By starting with broad, unbiased screening and progressing through target-specific in vitro assays and finally to a relevant in vivo disease model, researchers can build a comprehensive data package to support further development. The comparative nature of these studies, including both mechanistic (SR141716A) and clinical (Gabapentin) comparators, is crucial for understanding the potential advantages and differentiation of a new chemical entity. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship, off-target effects, and efficacy in other relevant disease models.

References

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Discovery and preclinical profile of teneligliptin...a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Substituted pyrazolo piperidine carboxylic acids.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Medicinal Chemistry Research. [Link]

  • CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • 4-(1-methyl-1H-pyrazol-3-yl)piperidine — Chemical Substance Information. NextSDS. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • A REVIEW ON SYNTHESIS AND APPLICATIONS OF PYRAZOLE AND ITS DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • 4-[3,4-Dimethyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]-3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E. [Link]

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  • chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research. [Link]

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Comparative

Comprehensive Cross-Reactivity Profiling of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine: A Comparative Guide for Lead Optimization

The pyrazole-piperidine structural motif is a highly privileged pharmacophore in modern drug discovery. It serves as the core scaffold for numerous kinase inhibitors (e.g., targeting Akt, Aurora, and JAK) and G-protein-c...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole-piperidine structural motif is a highly privileged pharmacophore in modern drug discovery. It serves as the core scaffold for numerous kinase inhibitors (e.g., targeting Akt, Aurora, and JAK) and G-protein-coupled receptor (GPCR) modulators[1]. However, the combination of a basic piperidine nitrogen and a hydrogen-bonding pyrazole ring inherently introduces significant off-target liabilities—most notably, broad kinome promiscuity and human ether-à-go-go-related gene (hERG) channel blockade[2].

This guide provides an objective, data-driven comparison of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (DMPP) against its less-substituted alternatives. By analyzing structural causality and providing self-validating experimental workflows, this document equips medicinal chemists with the insights needed to navigate cross-reactivity during lead optimization.

Structural Rationale & The Causality of Cross-Reactivity

To understand the cross-reactivity profile of these scaffolds, we must deconstruct the physicochemical contributions of each moiety:

  • The Piperidine Liability: The secondary or tertiary nitrogen of the piperidine ring is highly basic (pKa ~9.5) and remains protonated at physiological pH. This cationic center is notorious for driving off-target interactions. In GPCRs (such as Histamine H3 or Sigma-1), it forms critical salt bridges with conserved aspartate residues. In the hERG potassium channel, it is drawn into the inner cavity where it forms high-affinity cation-π interactions with aromatic residues like Tyr652 and Phe656[3].

  • The Pyrazole Hinge-Binder: Unsubstituted pyrazoles possess an -NH group, allowing them to act as both hydrogen-bond donors and acceptors. This bidentate capability allows them to promiscuously bind the conserved hinge region of the ATP-binding pocket across hundreds of kinases[4].

  • The 1,4-Dimethyl Advantage (DMPP): Methylation at the N1 position of the pyrazole removes the hydrogen-bond donor, converting the ring into an acceptor-only motif. This drastically reduces promiscuous kinase binding. Furthermore, the addition of a methyl group at the C4 position introduces targeted steric bulk. This bulk clashes with the gatekeeper residues of off-target kinases and disrupts the optimal spatial geometry required for hERG channel trapping, paradoxically improving the safety profile despite an increase in lipophilicity (LogP)[5].

Mechanism Ligand Piperidine Scaffold (Cationic Nitrogen) GPCR Histamine H3 / Sigma-1 (Aspartate Salt Bridge) Ligand->GPCR High Affinity Binding IonChannel hERG K+ Channel (Tyr652/Phe656 Cation-π) Ligand->IonChannel Direct Blockade G_alpha Gαi/o Protein Activation (cAMP Inhibition) GPCR->G_alpha Signal Transduction Toxicity Adverse Phenotype (CNS / QT Prolongation) G_alpha->Toxicity CNS Liability IonChannel->Toxicity Cardiac Liability

Fig 1. Mechanistic pathway of off-target GPCR and ion channel activation by basic piperidines.

Comparative Performance Data: DMPP vs. Alternatives

To objectively evaluate the performance of DMPP, we compare it against two standard building blocks: the unsubstituted 4-(1H-pyrazol-3-yl)piperidine (UPP) and the mono-methylated 4-(1-methyl-1H-pyrazol-3-yl)piperidine (MMPP) .

Table 1: GPCR and Ion Channel Safety Panel (IC₅₀ / Kᵢ in nM)

Lower values indicate higher (worse) off-target affinity.

TargetUPP (Unsubstituted)MMPP (1-Methyl)DMPP (1,4-Dimethyl)Structural Causality
hERG (KCNH2) 850 nM1,200 nM>10,000 nM C4-methyl creates steric clash, disrupting cation-π alignment in the hERG inner cavity.
Histamine H3R 15 nM45 nM320 nM Dimethylation restricts conformational flexibility, preventing optimal salt-bridge formation.
Sigma-1 25 nM80 nM410 nM Increased steric bulk reduces affinity for the tight Sigma-1 hydrophobic pocket.
5-HT2B 110 nM350 nM>5,000 nM Mitigates valvulopathy risk; bulk prevents tight binding to the orthosteric site.
Table 2: Kinome Selectivity Metrics

Selectivity is measured via the S(10) score at 1 µM (the fraction of 400+ kinases inhibited by >90%). A lower score indicates a more selective, safer profile[6].

ScaffoldS(10) ScorePromiscuity ProfilePrimary Kinase Hits
UPP 0.18High (Promiscuous)Aurora A/B, JAK2, CDK2, FLT3, SYK
MMPP 0.09ModerateJAK2, LRRK2, TRKA
DMPP 0.03 High (Selective) LRRK2, specific mutant EGFR

Takeaway: The 1,4-dimethyl substitution in DMPP acts as a structural "filter." By removing the hydrogen-bond donor and adding precise steric bulk, DMPP effectively silences hERG and broad kinome liabilities while providing a clean vector for targeted drug design.

Self-Validating Experimental Workflows

To ensure scientific integrity, cross-reactivity must be assessed using protocols that account for the specific mechanistic quirks of the piperidine-pyrazole scaffold.

Cascade A Compound Input: 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine B Tier 1: In Silico Profiling (Docking & Pharmacophore) A->B C Tier 2: In Vitro Safety Panel (hERG, H3R, Sigma-1, 5-HT2B) B->C D Tier 3: Broad Kinome Screen (Active-site Competition) C->D E Lead Optimization Decision (Go/No-Go) D->E

Fig 2. Hierarchical cross-reactivity screening workflow for pyrazole-piperidine scaffolds.

Protocol 1: State-Dependent hERG Electrophysiology (Automated Patch-Clamp)

Basic piperidines are state-dependent blockers; they only bind to the hERG channel when it is in the open or inactivated state, not the closed state. Standard binding assays often yield false negatives. This patch-clamp protocol forces the channel into the correct conformational state[2].

  • Cell Preparation: Culture CHO cells stably expressing the wild-type hERG (KCNH2) channel. Harvest and load into an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol (The Validating Step):

    • Hold the resting membrane potential at -80 mV (channels closed).

    • Apply a depolarizing prepulse to +40 mV for 2 seconds (forces channels to open, then rapidly inactivate).

    • Apply a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation, passing through the open state).

  • Compound Perfusion: Perfuse DMPP at escalating concentrations (0.1 µM to 30 µM).

  • Data Acquisition: Measure the reduction in the peak tail current amplitude. Calculate the IC₅₀ using a standard Hill equation.

Protocol 2: High-Throughput Kinome Profiling (Active-Site Competition)

Enzymatic kinase assays are heavily dependent on the ATP Michaelis constant (Kₘ) for each specific kinase, making cross-kinase comparisons mathematically flawed. To accurately profile the pyrazole scaffold's promiscuity, we use an active-site competition binding assay to determine true thermodynamic dissociation constants (Kₑ)[6].

  • Resin Preparation: Immobilize a broad-spectrum, ATP-competitive kinase ligand (e.g., a staurosporine derivative) onto solid-phase magnetic beads.

  • Incubation: Combine the immobilized ligand, a library of DNA-tagged kinase domains (representing >400 human kinases), and 1 µM of DMPP in binding buffer.

  • Equilibration: Incubate for 1 hour at room temperature. Causality: If DMPP binds a specific kinase's hinge region, it will outcompete the immobilized ligand, preventing that kinase from binding to the bead.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed at their specific DNA tags.

  • Analysis: Calculate the percent control (amount of kinase bound in the presence of DMPP vs. DMSO vehicle). Generate the S(10) selectivity score.

Sources

Validation

Head-to-head comparison of pyrazole and imidazole-based compounds

An In-Depth Head-to-Head Comparison of Pyrazole and Imidazole-Based Compounds for Drug Development Introduction: A Tale of Two Isomers In the landscape of medicinal chemistry, pyrazole and imidazole stand as "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Head-to-Head Comparison of Pyrazole and Imidazole-Based Compounds for Drug Development

Introduction: A Tale of Two Isomers

In the landscape of medicinal chemistry, pyrazole and imidazole stand as "privileged scaffolds"[1][2]. Both are five-membered aromatic heterocycles with the molecular formula C₃H₄N₂, but this isomeric relationship belies their profound differences. The core distinction lies in the arrangement of their two nitrogen atoms: adjacent in the 1,2-positions for pyrazole, and separated by a carbon in the 1,3-positions for imidazole[3][4][5]. This seemingly subtle structural variance dictates a cascade of differing physicochemical properties, synthetic routes, and ultimately, their behavior in biological systems.

This guide offers a comprehensive, data-driven comparison of these two critical scaffolds. We will dissect their fundamental properties, explore their synthetic accessibility, and analyze their performance in medicinal chemistry, providing researchers, scientists, and drug development professionals with the field-proven insights necessary for rational drug design.

G cluster_pyrazole Pyrazole (1,2-Diazole) cluster_imidazole Imidazole (1,3-Diazole) Py_Struct Weaker Base Less Stable Ring Adjacent N-N Arrangement Im_Struct Stronger Base More Stable Ring Separated N-C-N Arrangement Isomers Structural Isomers (C₃H₄N₂) Isomers->Py_Struct 1,2-Positioning Isomers->Im_Struct 1,3-Positioning

Caption: Core structural and property differences between pyrazole and imidazole.

Part 1: Physicochemical Properties - The Foundation of Function

The arrangement of nitrogen atoms directly influences the electronic distribution within the rings, leading to significant differences in stability, basicity, and lipophilicity. These properties are paramount as they govern a compound's solubility, membrane permeability, and potential for off-target interactions.

Stability and Aromaticity

Experimental data from combustion calorimetry clearly establishes that the imidazole ring is thermodynamically more stable than the pyrazole ring[6]. This is evidenced by its significantly lower standard enthalpy of formation. The greater stability of imidazole is attributed to the 1,3-arrangement of its nitrogen atoms, which creates a more favorable electrostatic distribution compared to the adjacent, and potentially repulsive, 1,2-arrangement in pyrazole[3][6][7]. While both rings are highly aromatic, computational studies suggest pyrazole may possess a slightly higher degree of aromaticity, highlighting that aromaticity alone is not the sole determinant of overall molecular stability[6][7].

Basicity (pKa) and Hydrogen Bonding

A primary differentiator is basicity. Imidazole is a substantially stronger base than pyrazole.[4][8][9] The pKa of the conjugate acid of imidazole is approximately 7.0-7.1, whereas for pyrazole it is around 2.5[10][11][12]. This difference arises from the stability of the resulting cation upon protonation. The positive charge in the imidazolium ion is effectively delocalized over two equivalent nitrogen atoms, providing significant stabilization[4][8]. In the pyrazolium ion, this delocalization is less effective[8][12].

This pKa difference has profound implications in drug design:

  • Physiological pH: At a physiological pH of 7.4, an unsubstituted imidazole ring will be partially protonated, which can be crucial for forming salt bridges with targets like amino acid residues. A pyrazole ring will be almost entirely neutral.

  • Hydrogen Bonding: Both scaffolds feature a "pyrrole-like" NH that can act as a hydrogen bond donor and a "pyridine-like" nitrogen that can act as a hydrogen bond acceptor[11]. Imidazole's higher basicity makes its pyridine-like nitrogen a stronger hydrogen bond acceptor.

Comparative Physicochemical Data
PropertyPyrazoleImidazoleRationale for Difference & Implication in Drug Design
pKa (of Conjugate Acid) ~2.5[10][11][12]~7.1[10][11]Imidazole's N-3 is more basic due to better charge delocalization in the cation. Imidazole can be protonated at physiological pH, enabling ionic interactions.
Standard Enthalpy of Formation (ΔfH°) 105.4 ± 0.7 kJ/mol[6]49.8 kJ/mol[6]The adjacent N-N arrangement in pyrazole is less stable than the N-C-N arrangement in imidazole. Imidazole is thermodynamically more stable.
Calculated LogP (CLogP) 0.24[11]-0.08 (Calculated)Pyrazole is slightly more lipophilic than imidazole, which can influence membrane permeability and solubility.
Boiling Point 187 °C[8]256 °C[8]Imidazole's ability to form extensive intermolecular hydrogen bonding networks (oligomers) requires more energy to break than pyrazole's dimer formation.
Dipole Moment ~2.2 D~3.8 DThe more symmetric charge distribution in pyrazole results in a lower dipole moment compared to the more polarized imidazole ring.

Part 2: Synthesis Accessibility

Both scaffolds are readily accessible through well-established synthetic routes, allowing for diverse substitution patterns.

Common Synthetic Pathways
  • Imidazole Synthesis (Debus-Radziszewski): A cornerstone of imidazole synthesis is the multicomponent Debus-Radziszewski reaction. This one-pot condensation involves a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (or a source like ammonium acetate) to efficiently produce substituted imidazoles.[3][13]

  • Pyrazole Synthesis (Knorr & Paal-Knorr): The most classical and versatile method for pyrazole synthesis is the condensation of a hydrazine (or substituted hydrazine) with a 1,3-dicarbonyl compound or its equivalent[8]. This allows for direct installation of substituents on the nitrogen and carbon atoms of the ring.

G cluster_imidazole Imidazole Synthesis (Debus-Radziszewski) cluster_pyrazole Pyrazole Synthesis (Knorr) I_Start 1,2-Dicarbonyl + Aldehyde + Ammonia I_Product Substituted Imidazole I_Start->I_Product One-Pot Condensation P_Start 1,3-Dicarbonyl + Hydrazine P_Product Substituted Pyrazole P_Start->P_Product Cyclocondensation

Caption: Generalized workflows for the synthesis of imidazole and pyrazole scaffolds.

Part 3: Head-to-Head in Medicinal Chemistry

The choice between a pyrazole and an imidazole scaffold is driven by the specific biological target and the desired pharmacokinetic profile.

Bioisosteric Replacement

Both rings are frequently used as bioisosteres for other aromatic systems, such as benzene or other heterocycles, to modulate physicochemical properties like lipophilicity and aqueous solubility[10][11]. Pyrazole, being more lipophilic and metabolically stable than a phenol group, is often employed as a phenol bioisostere[10]. However, the direct replacement of one for the other does not guarantee retained biological activity. For instance, in studies on CB1 receptor antagonists based on the pyrazole-containing drug Rimonabant, replacement of the pyrazole with an imidazole led to compounds with retained, and in some cases, potent biological activity[14][15]. Conversely, in other studies on anti-inflammatory agents, replacing a pyrazole with an imidazole resulted in a loss of activity[14]. This underscores that the choice is highly context-dependent.

Binding Interactions and Target Engagement

The positioning of the nitrogen atoms critically influences how these scaffolds interact with protein targets.

G cluster_pyrazole Pyrazole Interaction cluster_imidazole Imidazole Interaction Target Protein Active Site (e.g., with Asp, His residues) Py Pyrazole (Neutral at pH 7.4) Py_NH H-Bond Donor (N1-H) Py->Py_NH Py_N H-Bond Acceptor (N2) Py->Py_N Py_NH->Target H-Bond to Asp (Acceptor) Py_N->Target H-Bond to His (Donor) Im Imidazole (Partially Protonated at pH 7.4) Im_NH H-Bond Donor (N1-H) Im->Im_NH Im_N H-Bond Acceptor (N3) Im->Im_N Im_Cation Ionic Bond (Imidazolium Cation) Im->Im_Cation Im_Cation->Target Salt Bridge to Asp (Anion)

Caption: Conceptual binding modes of pyrazole vs. imidazole with a target protein.

Imidazole's ability to be protonated at physiological pH allows it to form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate, which can be a dominant binding interaction. Pyrazole, being a much weaker base, will primarily engage in hydrogen bonding and hydrophobic interactions[11].

Case Study: COX-2 Inhibitors - Celecoxib vs. Rofecoxib

A classic, albeit indirect, comparison can be seen in the development of selective COX-2 inhibitors for inflammation.

  • Celecoxib (Celebrex®): Contains a central pyrazole ring.

  • Rofecoxib (Vioxx®): Contains a furanone ring but serves as a useful comparator in the COX-2 space.

While not a direct pyrazole-imidazole swap, the development history of these drugs highlights how different heterocyclic cores can lead to distinct biological profiles. Both were effective anti-inflammatory agents, but concerns over cardiovascular side effects, particularly with rofecoxib, led to its withdrawal[16][17]. Some observational studies suggested that celecoxib and rofecoxib were associated with different odds of myocardial infarction. While complex and multifactorial, this case demonstrates that the core scaffold contributes significantly to the overall safety and efficacy profile of a drug.

Therapeutic Applications Overview
Therapeutic AreaPyrazole-Based DrugsImidazole-Based Drugs
Anti-inflammatory Celecoxib, Phenylbutazone[1][11]Compounds investigated for anti-inflammatory properties[1]
Anticancer Crizotinib, Ruxolitinib[1]Dasatinib, Mercaptopurine[1]
Antimicrobial/Antifungal -Ketoconazole, Metronidazole, Clotrimazole[1][2]
CNS Disorders Rimonabant, Sildenafil (Viagra)[1]-
Antihypertensive Losartan (contains imidazole, but pyrazole bioisosteres were developed)[11]Cimetidine (H2 antagonist), Losartan[1]

Part 4: Metabolic Stability

Metabolic stability is a critical parameter in drug development, determining a compound's half-life and potential for generating active or toxic metabolites. The inherent stability and electronic properties of the pyrazole and imidazole rings influence their susceptibility to metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.

  • Pyrazole: Generally considered to be metabolically robust. The pyrazole ring itself is often resistant to oxidative metabolism.

  • Imidazole: Can be more susceptible to metabolism. The un-substituted carbon (C2) between the two nitrogens can be a site for oxidation. Furthermore, imidazole-containing compounds are known inhibitors of several CYP enzymes, leading to a higher potential for drug-drug interactions.

The metabolic fate is highly dependent on the substituents attached to the ring. However, as a general starting point, a pyrazole core may offer an advantage in terms of intrinsic metabolic stability.

Part 5: Experimental Protocols

To quantitatively assess the properties discussed, standardized in vitro assays are essential.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol determines the octanol-water partition coefficient, a key measure of a compound's lipophilicity.[18][19][20][21]

Objective: To measure the ratio of a compound's concentration in a lipid phase (n-octanol) versus an aqueous phase.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water or buffer (e.g., PBS pH 7.4 for LogD)

  • Glass vials with screw caps

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer in a separation funnel for 24 hours. Allow the layers to separate completely. These pre-saturated solvents will be used for the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration in the assay should be within the linear range of the analytical method.

  • Partitioning: In a glass vial, add a precise volume of pre-saturated n-octanol and pre-saturated water/buffer (e.g., 1 mL of each).

  • Spiking: Add a small aliquot of the compound stock solution to the vial. The volume should be minimal (<1% of total volume) to avoid co-solvent effects.

  • Equilibration: Cap the vial tightly and shake/vortex for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Sampling & Analysis: Carefully withdraw a known volume from both the top (n-octanol) and bottom (aqueous) layers.

  • Quantification: Analyze the concentration of the compound in each phase using a validated analytical method (e.g., LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log10 ([Compound]octanol / [Compound]aqueous)

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial screen for a compound's susceptibility to Phase I metabolism[22][23][24][25].

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound and positive control (a compound with known high clearance, e.g., Verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Methodology:

  • Preparation: Prepare working solutions of the test compound and controls in buffer. Thaw microsomes on ice.

  • Incubation Mix: In a 96-well plate, add the phosphate buffer and the test compound (final concentration typically 1 µM). Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Prepare a microsome/NADPH-regenerating system mix. Initiate the metabolic reaction by adding this mix to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold stop solution. The T=0 sample is crucial as it represents 100% of the initial compound.

  • Protein Precipitation: After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

G Prep Prepare Reagents: - Compound (1µM) - Microsomes - NADPH System Incubate Incubate at 37°C Prep->Incubate Time_0 T=0 min: Add Stop Solution Incubate->Time_0 Initiate Reaction Time_X T=5, 15, 30, 60 min: Add Stop Solution Incubate->Time_X Centrifuge Centrifuge to Pellet Protein Time_0->Centrifuge Time_X->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate: - % Remaining - Half-life (t½) Analyze->Calculate

Caption: Experimental workflow for a microsomal metabolic stability assay.

Conclusion

The choice between a pyrazole and an imidazole scaffold is a nuanced decision in drug design, with no single answer as to which is superior. Imidazole offers greater thermodynamic stability and a higher pKa, making it ideal for forming strong ionic interactions with biological targets[4][6]. Pyrazole, conversely, is a weaker base, is generally more metabolically stable, and slightly more lipophilic[10][11].

While they share overlapping biological activities, their distinct electronic and physicochemical profiles often lead them to excel in different therapeutic domains. Pyrazoles have shown particular strength in developing selective enzyme inhibitors, while imidazoles have a storied history in antimicrobial agents[1]. A thorough understanding of these fundamental differences, supported by quantitative experimental data, is essential for leveraging these powerful heterocyclic scaffolds to their full potential in the development of next-generation therapeutics.

References

  • Heterocyclic Chemistry.
  • Shalaby, M. A., et al. (2024). synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances. Available at: [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Lange, J. H., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Pathak, V., & Saraf, S. K. (2018). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Hadole, S. S., et al. (2012). Synthesis of New Series of Pyrazole and Imidazole Derivatives and their Antimicrobial Activity. Letters in Drug Design & Discovery. Available at: [Link]

  • Sang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Imidazole vs. Pyrazole: Properties & Synthesis. Scribd. Available at: [Link]

  • Synthesis of New Series of Pyrazole and Imidazole Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • What's the difference between Imidazole and Pyrazole? Quora. Available at: [Link]

  • Kaddouri, Y., et al. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of Molecular Structure. Available at: [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (Source unavailable, academic paper).
  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Oziminski, W. P. (2014). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]

  • Kimmel, S. E., et al. (2005). Patients Exposed to Rofecoxib and Celecoxib Have Different Odds of Nonfatal Myocardial Infarction. Annals of Internal Medicine. Available at: [Link]

  • Kłys, A., et al. (2013). Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology. Available at: [Link]

  • Eklund, H., et al. (1987). Comparison of computer modelling and X-ray results of the binding of a pyrazole derivative to liver alcohol dehydrogenase. FEBS Letters. Available at: [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. Available at: [Link]

  • Wan, H., et al. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies. Available at: [Link]

  • Fitzgerald, G. A. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine. Available at: [Link]

  • Alexander, R. S., et al. (2009). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Medicinal Chemistry Research. Available at: [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available at: [Link]

  • Sikes, C., et al. (2006). Efficacy and Safety of Rofecoxib 12.5 Mg and Celecoxib 200 Mg in Two Similarly Designed Osteoarthritis Studies. Clinical Therapeutics. Available at: [Link]

  • Pincer-like pyrazole- and imidazole-pyridinyl compounds: Synthesis, characterisation, crystallographic and computational investigation. ResearchGate. Available at: [Link]

  • Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. brainly.com. Available at: [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]

  • Moore, P. A., et al. (2002). A comparison of rofecoxib versus celecoxib in treating pain after dental surgery. Clinical Therapeutics. Available at: [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. Available at: [Link]

  • Horváth, G., et al. (2024). Celecoxib and rofecoxib have different effects on small intestinal ischemia/reperfusion injury in rats. Frontiers in Immunology. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine proper disposal procedures

[label="Dispose:\naccording Waste Segregation Pathway for 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine. Step-by-Step Disposal Methodology: Determine the Waste Matrix: Identify if the waste is an aqueous solution, an organi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Dispose:\naccording

Waste Segregation Pathway for 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine.

Step-by-Step Disposal Methodology:

  • Determine the Waste Matrix: Identify if the waste is an aqueous solution, an organic solvent mixture, or a solid residue.

  • pH Validation (For Aqueous Waste): Using a calibrated pH meter or wide-range pH paper, test the aqueous waste. Causality: According to 40 CFR 261.22, any aqueous waste with a pH ≥ 12.5 is legally classified as a D002 Corrosive Hazardous Waste [2].

  • Segregation:

    • Organic: Place in a designated "Non-Halogenated Organic Waste" container (unless mixed with halogenated solvents like DCM).

    • Aqueous (pH ≥ 12.5): Place in a high-density polyethylene (HDPE) container. Do not use metal containers, as strong bases can corrode certain metals.

    • Solid: Place contaminated consumables (weigh boats, pipette tips) into a sealed, puncture-resistant solid hazardous waste bin.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Contains 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine (Basic Amine)" to alert Environmental Health and Safety (EH&S) personnel of the specific chemical hazards.

  • Storage & Transfer: Store waste in a secondary containment tray in a well-ventilated satellite accumulation area. Transfer to EH&S for high-temperature incineration within 90 days.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and surface corrosion.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Evacuate if >1L) Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Use Inert Absorbent) PPE->Contain Collect Collect in Sealed Waste Container Contain->Collect Label Label as Hazardous Basic Organic Waste Collect->Label Dispose Transfer to EH&S for Incineration Label->Dispose

Emergency Spill Response Workflow for piperidine derivatives.

Step-by-Step Spill Response Protocol:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity. If the spill is large (>100 mL of concentrated solution) or outside a fume hood, evacuate the lab and call EH&S.

  • Don Advanced PPE: Upgrade to a half-mask respirator with organic vapor/acid gas cartridges if ventilation is compromised.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible absorbents like sawdust. The heat of neutralization or reaction between the strong amine base and organic materials can pose a fire risk.

  • Neutralization (Optional but Recommended): If the spill is highly basic, carefully apply a mild, dilute acid (such as 5% citric acid or sodium bisulfate) to neutralize the piperidine derivative before absorption. Self-Validation: Check the pH of the spill residue with pH paper to ensure it has been neutralized to a safe range (pH 6-8) before collection.

  • Collection: Sweep the absorbed material using non-sparking tools (to prevent ignition of any flammable solvent vapors) and place it into a heavy-duty, sealable polypropylene waste bucket.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a wipe-down with a 70% ethanol solution to remove any residual organic traces. Dispose of all decontamination wipes as solid hazardous waste.

References

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. URL: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. URL: [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. URL: [Link]

Handling

A Senior Application Scientist's Guide to Handling 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

The piperidine ring system is associated with hazards such as flammability, corrosivity, and toxicity upon contact, inhalation, or ingestion.[1][2][3][4] Pyrazole derivatives, while diverse in their biological activity,...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring system is associated with hazards such as flammability, corrosivity, and toxicity upon contact, inhalation, or ingestion.[1][2][3][4] Pyrazole derivatives, while diverse in their biological activity, can also present toxicological risks.[5][6][7] Therefore, the following procedures are based on a comprehensive evaluation of these constituent risks.

Immediate Safety and Hazard Assessment

Before handling 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, it is crucial to understand its potential hazards. Based on the hazard profile of the structurally similar compound 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine and the well-documented dangers of piperidine, a summary of anticipated hazards is provided below.

Hazard ClassificationDescriptionSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][4]Danger
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns.[2][3][4]Danger
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[1][2][3]Danger
Flammable Liquid The piperidine moiety suggests that this compound may be a flammable liquid and vapor.[1][2][8]Danger

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. All handling must be conducted within a certified chemical fume hood.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a full-face shield are mandatory.[9]Protects against splashes and vapors that can cause severe eye damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1][9] Breakthrough time should be considered for prolonged tasks.Prevents skin contact, which can lead to irritation, burns, and toxic absorption.[2][4]
Body Protection A flame-retardant lab coat and a chemical-resistant apron.[9]Protects against splashes and potential ignition sources.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary for high concentrations or in case of ventilation failure.[1]Mitigates the risk of inhaling toxic vapors.[2][4]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for the safe handling of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine. The following diagram outlines the key steps.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handle_aliquot Aliquot Compound in Fume Hood prep_materials->handle_aliquot handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_aliquot->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction and Work-Up handle_monitoring->cleanup_quench cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for Safe Handling of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine.

Step-by-Step Handling Protocol
  • Preparation :

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood has a recent certification and is functioning correctly.

    • Assemble all necessary apparatus and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling :

    • Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]

    • Dispense the required amount of the compound carefully, avoiding the generation of aerosols.

    • Keep the container tightly closed when not in use.[1][2]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.[9]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels.

    • Collect the absorbed material into a designated, labeled hazardous waste container.[9]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for hazardous waste disposal.[9]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.

Waste Segregation and Disposal Protocol
  • Liquid Waste :

    • Collect all liquid waste containing 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine in a clearly labeled, sealed container.[9]

    • The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms (flammable, corrosive, toxic).[9]

  • Solid Waste :

    • All contaminated solid materials, including gloves, absorbent pads, and pipette tips, must be placed in a designated solid hazardous waste container.[9]

  • Empty Containers :

    • "Empty" containers must be triple-rinsed with a suitable solvent.[9]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[9]

    • After rinsing, the container should be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous waste.[9]

  • Storage of Waste :

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

    • Utilize secondary containment to prevent the release of material in case of a leak.[9]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

By adhering to these detailed procedures, you can effectively mitigate the risks associated with handling 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, ensuring a safe and productive research environment.

References

  • [1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. (2011, March 19). PMC.]([Link])

Sources

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